This comprehensive technical guide details the chemical structure, properties, synthesis, and pharmacological profile of the compound with the molecular formula C26H33ClN2O5 .[1] Based on the stoichiometry and pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the chemical structure, properties, synthesis, and pharmacological profile of the compound with the molecular formula C26H33ClN2O5 .[1]
Based on the stoichiometry and pharmaceutical application, this formula primarily corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2][3]
(Note: The formula C26H33ClN2O5 also corresponds to Ensaculin Hydrochloride (KA-672), a coumarin derivative investigated for Alzheimer’s disease. This guide focuses on Delapril Hydrochloride due to its status as an approved therapeutic agent, with a brief distinction provided in the structural analysis section.)
[1]
Executive Summary
Delapril Hydrochloride is a third-generation ACE inhibitor designed with high lipophilicity to enhance tissue penetration, particularly in the vascular wall. Unlike Captopril, it lacks a sulfhydryl group, reducing the incidence of specific side effects like dysgeusia and rash. It functions as a prodrug, requiring ester hydrolysis to form its active metabolites: delapril diacid and 5-hydroxy delapril diacid .[1][3][4]
Attribute
Details
Common Name
Delapril Hydrochloride
CAS Number
83435-67-0
Molecular Formula
C26H33ClN2O5 (Salt), C26H32N2O5 (Free Base)
Molecular Weight
489.0 g/mol
Therapeutic Class
Antihypertensive (ACE Inhibitor)
Mechanism
RAAS Pathway Inhibition
Chemical Structure & Molecular Properties[2][4][6][7][8][9]
Structural Analysis
Delapril belongs to the class of dicarboxylate-containing ACE inhibitors. Its structure is composed of three distinct pharmacophores:
Indane Ring System : Provides steric bulk and lipophilicity (
), facilitating cell membrane traversal.
L-Alanyl-Glycine Backbone : Mimics the C-terminal dipeptide of Angiotensin I (His-Leu), acting as a transition-state analog.
Ethyl Ester Moiety : Masks the carboxylate to improve oral bioavailability (Prodrug design).
Stereochemistry : The molecule possesses two chiral centers derived from the L-alanine and the phenylpropyl moieties. The biologically active isomer is the (S,S) configuration.
Physicochemical Properties
Property
Value / Characteristic
Clinical Implication
Physical State
White to off-white crystalline powder
Solid-state stability for formulation.
Solubility (Water)
~1.7 - 2.0 mg/mL
Moderate solubility; often requires co-solvents in liquid formulations.
Solubility (DMSO)
> 100 mg/mL
High solubility for in vitro stock solutions.
pKa
~3.5 (COOH), ~8.2 (Amine)
Ionization state varies significantly across GI pH.
Lipophilicity
High (Lipophilic)
Enhanced tissue ACE inhibition compared to hydrophilic inhibitors (e.g., Lisinopril).
Synthesis & Manufacturing Logic
The synthesis of Delapril Hydrochloride typically follows a convergent pathway involving the coupling of a modified amino acid with a specialized glycine derivative.
Retrosynthetic Analysis
The molecule can be disconnected at the amide bond between the alanine derivative and the indanyl-glycine moiety.
Key Intermediates:
Fragment A : N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.[5]
Fragment B : N-(indan-2-yl)glycine ester (often benzyl or tert-butyl ester for protection).
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the synthesis, prioritizing stereochemical retention.
Caption: Convergent synthesis of Delapril HCl via peptide coupling of phenylpropyl-alanine and indanyl-glycine fragments.
Pharmacology & Mechanism of Action
Mechanism of Action (MOA)
Delapril targets the Renin-Angiotensin-Aldosterone System (RAAS) .
Prodrug Activation : Upon oral administration, hepatic esterases hydrolyze the ethyl ester to form Delapril Diacid .
Target Binding : The diacid metabolite binds with high affinity to the Zinc (
) ion at the active site of ACE.
Physiological Effect : This blockade prevents the conversion of Angiotensin I (inactive) to Angiotensin II (potent vasoconstrictor) and inhibits the degradation of Bradykinin (vasodilator).
Signaling Pathway Diagram
Caption: Inhibition of the RAAS pathway by Delapril Diacid, preventing Angiotensin II formation.
Pharmacokinetics
Absorption : Rapidly absorbed; bioavailability is ~60%.
Metabolism : Converted to Delapril Diacid (major active) and 5-hydroxy delapril diacid (minor active).[1][3][4]
Distribution : High lipophilicity allows penetration into vascular tissues (endothelium), providing organ protection beyond simple blood pressure control.
Excretion : Renal (urine) and biliary (feces).
Analytical Characterization
For researchers validating the compound, the following protocols are standard.
HPLC Method (Purity & Assay)
Column : C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase :
A: Phosphate buffer (pH 2.5).
B: Acetonitrile.
Gradient: 20% B to 60% B over 20 mins.
Detection : UV at 210 nm or 254 nm.
Retention Time : Delapril HCl elutes later than its diacid metabolite due to the ester group (higher hydrophobicity).
Solubility Protocol for In Vitro Assays
Stock Solution : Dissolve 10 mg Delapril HCl in 1 mL DMSO (Result: ~20 mM clear solution).
Working Solution : Dilute stock 1:1000 into culture medium.
Note: Aqueous solubility is limited. Do not attempt to dissolve directly in PBS/Saline at concentrations > 1 mg/mL without pH adjustment or co-solvents.
References
PubChem Compound Summary . Delapril Hydrochloride (CID 5362115).[1] National Center for Biotechnology Information. Available at: [Link]
DrugBank Online . Delapril: Pharmacology and Structure. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical chemistry, the molecular formula C₂₆H₃₃ClN₂O₅ (Exact Mass: 488.2078 Da; Molecular Weight: ~489.01 g/mol ) represents a critical structural space occupied by highly lipophilic, nitrogen-containing hydrochloride salts. Rather than representing a single compound, this specific formula and molecular weight correspond to two distinct, highly significant pharmacological agents:
Delapril Hydrochloride: A potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular therapy[1].
Ensaculin Hydrochloride (KA-672): A multi-target directed ligand (MTDL) acting as an NMDA antagonist and 5-HT₁A agonist, developed for neuroprotection in Alzheimer's disease[2].
This whitepaper provides an in-depth technical analysis of these two compounds, dissecting their structural elucidation, pharmacological causality, and the rigorous analytical workflows required for their characterization in drug development.
While Delapril HCl and Ensaculin HCl share the exact same elemental composition and molecular weight, their structural connectivity dictates entirely different target engagements. Delapril is a peptide-mimetic prodrug[3], whereas Ensaculin is a benzopyranone substituted with a piperazine moiety[4].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the two primary C₂₆H₃₃ClN₂O₅ isomers, providing a comparative baseline for analytical method development.
Understanding the causality behind the efficacy of these compounds requires a deep dive into their respective signaling pathways.
Delapril Hydrochloride: RAAS Modulation
Delapril is administered as a prodrug. Upon oral absorption, it undergoes hepatic ester hydrolysis to form its active metabolites, primarily delapril diacid [5]. The high lipophilicity of this compound allows for exceptional tissue penetration, specifically targeting vascular wall ACE[6]. By competitively binding to the catalytic site of ACE, delapril diacid prevents the cleavage of Angiotensin I into the potent vasoconstrictor Angiotensin II. This directly causes vasodilation and decreases aldosterone-mediated sodium retention[5].
Fig 1. Mechanism of Delapril Diacid inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).
Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits, glutamatergic excitotoxicity, and monoaminergic imbalances[7]. Ensaculin (KA-672) was engineered as an MTDL to address this multifactorial causality[8]. It acts as a weak uncompetitive antagonist at the NMDA receptor (preventing calcium overload and excitotoxicity), an agonist at the 5-HT₁A receptor (modulating mood and cognition), and an inhibitor of acetylcholinesterase (AChE), which prevents the breakdown of acetylcholine in the synaptic cleft[4].
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used for the pharmacokinetic and pharmacodynamic evaluation of C₂₆H₃₃ClN₂O₅ compounds.
Protocol 1: LC-MS/MS Bioanalytical Quantification of Delapril and Delapril Diacid
Causality Check: Because delapril is rapidly metabolized in vivo, quantifying both the prodrug and the active diacid metabolite is mandatory for accurate pharmacokinetic profiling. Formic acid is utilized in the mobile phase to ensure the basic nitrogen atoms are fully protonated, maximizing the [M+H]⁺ precursor ion yield for positive electrospray ionization (ESI+).
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation):
Aliquot 50 µL of human plasma into a 96-well plate.
Add 10 µL of Internal Standard (IS) working solution (e.g., Enalaprilat, 100 ng/mL). Self-Validation: The IS corrects for matrix effects and extraction recovery variations.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.
Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Separation:
Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry Detection (MRM Mode):
Operate the triple quadrupole mass spectrometer in ESI+ mode.
Monitor the specific transition for Delapril: m/z 453.2 → m/z 234.1 (Collision Energy: 20 eV).
Monitor the transition for Delapril Diacid: m/z 425.2 → m/z 206.1.
Data Analysis: Construct a calibration curve using the peak area ratio of the analyte to the IS. Ensure the coefficient of determination (R²) is ≥ 0.99.
Protocol 2: In Vitro AChE Inhibition Assay for Ensaculin HCl
Causality Check: Ensaculin's efficacy partially relies on AChE inhibition[7]. Ellman's method is the gold standard here. The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to enzyme activity.
Step-by-Step Methodology:
Reagent Preparation:
Prepare 0.1 M phosphate buffer (pH 8.0).
Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.
Prepare 75 mM Acetylthiocholine iodide (ATCI) in deionized water.
Assay Assembly (96-well microplate):
Add 140 µL of phosphate buffer to each well.
Add 20 µL of varying concentrations of Ensaculin HCl (from 0.01 µM to 100 µM in 1% DMSO).
Add 20 µL of human recombinant AChE (0.2 U/mL).
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. Self-Validation: A pre-incubation step ensures steady-state inhibition is reached before the substrate is introduced.
Reaction Initiation:
Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.
Kinetic Measurement:
Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.
Data Analysis:
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve.
Plot % Inhibition versus Log[Ensaculin] and use non-linear regression to determine the IC₅₀ value.
Conclusion
The molecular formula C₂₆H₃₃ClN₂O₅ serves as a fascinating case study in medicinal chemistry, demonstrating how identical atomic compositions can be arranged to target vastly different physiological systems. Delapril Hydrochloride leverages its lipophilic structure to penetrate vascular tissue and inhibit ACE, providing robust cardiovascular protection. Conversely, Ensaculin Hydrochloride utilizes its benzopyranone-piperazine scaffold to act as a multi-target directed ligand, offering a comprehensive pharmacological approach to the neurodegenerative complexities of Alzheimer's disease. Rigorous analytical and bioassay protocols remain the cornerstone of validating the efficacy and safety of these complex molecules.
References
National Center for Biotechnology Information. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem". NIH.
An In-depth Technical Guide on the Core Mechanism of Action of Delapril HCl as an ACE Inhibitor
Abstract Delapril hydrochloride, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents, exerts its therapeutic effects through a sophisticated and targeted mechanism of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Delapril hydrochloride, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents, exerts its therapeutic effects through a sophisticated and targeted mechanism of action. This technical guide provides a comprehensive exploration of the molecular and physiological processes that underpin the function of Delapril. As a prodrug, Delapril is metabolized in vivo to its active forms, which competitively inhibit ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition curtails the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Furthermore, the inhibition of ACE increases levels of bradykinin, a vasodilator, further contributing to the antihypertensive effect. This guide will delve into the biochemical interactions, pharmacokinetics, and pharmacodynamics of Delapril, offering a detailed resource for researchers, scientists, and drug development professionals.
Introduction: The Renin-Angiotensin-Aldosterone System and the Role of Delapril
The renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I.[1][2] Angiotensin-converting enzyme (ACE) then converts the inactive angiotensin I into the physiologically active angiotensin II.[1]
Angiotensin II is a potent vasoconstrictor that elevates blood pressure.[3][4] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[3][4] ACE inhibitors, such as Delapril, are a class of drugs designed to interrupt this cascade.
Delapril hydrochloride is a lipophilic, non-sulfhydryl ACE inhibitor used in the management of hypertension.[5] It acts as a prodrug, meaning it is administered in an inactive form and is subsequently converted in the body to its active metabolites.[6] This design enhances its oral bioavailability and duration of action.
Molecular Mechanism of Action: Competitive Inhibition of ACE
The primary mechanism of action of Delapril lies in the competitive inhibition of angiotensin-converting enzyme. After oral administration, Delapril is rapidly absorbed and metabolized in the liver into two active diacid metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III).[6][7] These active metabolites are the key effectors of the drug's therapeutic action.
These metabolites bind to the active site of ACE with high affinity, preventing the binding of its natural substrate, angiotensin I.[3] This competitive inhibition blocks the conversion of angiotensin I to angiotensin II.[6] The reduction in angiotensin II levels leads to several downstream physiological effects that collectively lower blood pressure:
Vasodilation: The diminished levels of the vasoconstrictor angiotensin II result in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[3]
Reduced Aldosterone Secretion: The decrease in angiotensin II also curtails the stimulation of aldosterone release from the adrenal glands.[5][6] This leads to decreased sodium and water reabsorption in the kidneys, resulting in a reduction in blood volume.[5][6]
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Delapril's active metabolites prevent the breakdown of bradykinin, leading to its accumulation. Increased bradykinin levels contribute to the overall antihypertensive effect by promoting vasodilation.
The high lipophilicity of Delapril, attributed to its indanyl-glycine moiety, allows for more effective inhibition of vascular ACE compared to less lipophilic ACE inhibitors like captopril and enalapril.[7] This property also contributes to a longer duration of action on tissue-bound ACE compared to the circulating enzyme.[7]
Visualizing the Mechanism
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by Delapril's active metabolites.
Caption: The Renin-Angiotensin-Aldosterone System and Delapril's inhibitory action.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Delapril is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetics: Absorption, Metabolism, and Excretion
Delapril is administered orally and is well-absorbed from the gastrointestinal tract.[3] As a prodrug, it undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[6][7] The onset of action is typically observed within a few hours of administration, with the full therapeutic effect manifesting over several weeks. The active metabolites are primarily excreted in the urine.[7]
Table 1: Key Pharmacokinetic Parameters of Delapril
Pharmacodynamics: Dose-Response and Duration of Action
Delapril exhibits a dose-dependent antihypertensive effect.[7] Clinical studies in Japan have demonstrated its efficacy in lowering blood pressure in a significant percentage of patients with essential, renal, and renovascular hypertension.[8][9] The long duration of action of Delapril allows for once or twice-daily dosing, which can improve patient compliance.[3] Its ability to inhibit tissue ACE for a prolonged period contributes to its sustained therapeutic effect.[7]
Experimental Protocols for Studying ACE Inhibition
The evaluation of ACE inhibitors like Delapril involves both in vitro and in vivo experimental models.
In Vitro ACE Inhibition Assay
A common in vitro method to determine the inhibitory activity of a compound against ACE involves a spectrophotometric assay using a synthetic substrate.[10][11]
Protocol: Spectrophotometric ACE Inhibition Assay
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., Delapril active metabolite) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is less than 1%).[10]
Prepare a solution of ACE enzyme in an appropriate buffer (e.g., borate buffer).[11]
Prepare a solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL), in the same buffer.[10][11]
Prepare a positive control inhibitor solution (e.g., Captopril).
Assay Procedure:
In a microplate, add the test compound solution to the designated wells.
Add the ACE enzyme solution to all wells except the blank.[11]
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]
Initiate the reaction by adding the HHL substrate solution to all wells.[11]
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]
Reaction Termination and Detection:
Stop the reaction by adding a terminating agent (e.g., 1M HCl).[11]
The product of the reaction, hippuric acid, is then extracted using an organic solvent like ethyl acetate.[10][11]
The absorbance of the extracted hippuric acid is measured using a UV-Visible spectrophotometer at a specific wavelength (e.g., 228 nm).[11]
Data Analysis:
The percentage of ACE inhibition is calculated using the formula:
Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100
where A is the absorbance.[11]
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by testing a range of inhibitor concentrations.
Workflow for In Vitro ACE Inhibition Assay
Caption: Workflow for a typical in vitro ACE inhibition assay.
In Vivo Animal Models of Hypertension
To assess the antihypertensive efficacy of Delapril in a physiological context, various animal models of hypertension are utilized.[12][13] These models allow for the evaluation of the drug's effect on blood pressure and its impact on target organs.
Commonly used models include:
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[12][14] Studies have shown that Delapril effectively reduces blood pressure and prevents organ damage in SHRs.[7][15]
Renal Artery Ligation Models (e.g., Two-Kidney, One-Clip): These models induce hypertension by surgically constricting a renal artery, leading to the activation of the RAAS.[14][16] They are valuable for studying RAAS-dependent hypertension.
Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)
Animal Acclimatization: House male SHRs under standard laboratory conditions with free access to food and water for a period of acclimatization.
Group Assignment: Randomly assign rats to a control group (receiving vehicle) and a treatment group (receiving Delapril at a specified dose and frequency).
Drug Administration: Administer Delapril or vehicle orally via gavage for a predetermined duration (e.g., several weeks).[15]
Blood Pressure Measurement:
Utilize a non-invasive method like the tail-cuff method to measure systolic blood pressure and heart rate at regular intervals throughout the study.
Alternatively, for continuous and more accurate measurements, implant telemetric devices for monitoring blood pressure.
Data Collection and Analysis:
Record blood pressure and heart rate data for each animal.
At the end of the study, animals may be euthanized, and tissues (e.g., heart, kidneys, blood vessels) can be collected for further analysis (e.g., histological examination, measurement of tissue ACE activity).
Statistically analyze the data to compare the blood pressure and other parameters between the control and treatment groups.
Clinical Significance and Therapeutic Applications
The mechanism of action of Delapril translates into significant clinical benefits for patients with hypertension. By effectively lowering blood pressure, Delapril reduces the risk of major cardiovascular events such as stroke and myocardial infarction. Clinical trials have demonstrated the efficacy and safety of Delapril in a broad range of hypertensive patients, including the elderly.[8][9]
Furthermore, the inhibition of the RAAS by Delapril may offer additional protective effects on target organs. Studies have suggested that Delapril can help prevent cardiac hypertrophy and renal sclerosis in hypertensive models.[7]
Conclusion
Delapril hydrochloride exerts its antihypertensive effects through a well-defined and targeted mechanism of action. As a prodrug, its active metabolites competitively inhibit angiotensin-converting enzyme, a key regulator of the renin-angiotensin-aldosterone system. This inhibition leads to a reduction in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin, resulting in vasodilation, reduced blood volume, and a decrease in blood pressure. The high lipophilicity of Delapril contributes to its potent and sustained inhibition of tissue ACE. A thorough understanding of its molecular interactions, pharmacokinetics, and pharmacodynamics, supported by robust in vitro and in vivo experimental data, solidifies the position of Delapril as an important therapeutic agent in the management of hypertension.
References
Patsnap Synapse. (2024, June 14). What is Delapril Hydrochloride used for? Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Delapril Hydrochloride? Retrieved from [Link]
Wikipedia. (n.d.). Delapril. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Delapril. PubChem Compound Database. Retrieved from [Link]
Razzetti, R., & Acerbi, D. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American journal of cardiology, 75(18), 3F-9F. Retrieved from [Link]
PharmaCompass. (n.d.). Delapril Hydrochloride. Retrieved from [Link]
OneLab. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]
ResearchGate. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]
Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of. Hypertension, 17(2), 190-196. Retrieved from [Link]
Ogihara, T., et al. (1991). Clinical Evaluation of Delapril in Japan. Report From the Japan Study Group on Delapril. American journal of hypertension, 4(1s), 42S-45S. Retrieved from [Link]
Inxight Drugs. (n.d.). DELAPRIL HYDROCHLORIDE. Retrieved from [Link]
Ogihara, T., et al. (1991). Clinical Evaluation of Delapril in Japan. American Journal of Hypertension, 4(1_Part_2), 42S-45S. Retrieved from [Link]
MDPI. (2025, August 20). The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. Retrieved from [Link]
Grokipedia. (n.d.). Delapril. Retrieved from [Link]
PubMed. (1995). Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. Retrieved from [Link]
Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. Hypertension, 17(2), 190-196. Retrieved from [Link]
Ovid. (2002). Clinical Pharmacokinetics and Selective Pharmacodynamics of New Angiotensin Converting Enzyme Inhibitors. Retrieved from [Link]
Borghi, C., et al. (2015). Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Clinical and experimental hypertension, 37(8), 641-648. Retrieved from [Link]
American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Retrieved from [Link]
Cleveland Clinic. (2025, November 5). Renin-Angiotensin-Aldosterone System (RAAS). Retrieved from [Link]
PharmGKB. (n.d.). ACE Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
TeachMePhysiology. (2026, February 27). The Renin-Angiotensin-Aldosterone-System. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (n.d.). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Retrieved from [Link]
Vietnam Journal of Science, Technology and Engineering. (n.d.). Angiotensin-converting enzyme inhibitory activity of some Vietnamese medicinal plants. Retrieved from [Link]
Journal of Managed Care Pharmacy. (n.d.). The Renin-Angiotensin Aldosterone System: Pathophysiological Role and Pharmacologic Inhibition. Retrieved from [Link]
PubMed. (1990). Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure. Retrieved from [Link]
Semantic Scholar. (1988). Structural relationships of angiotensin converting‐enzyme inhibitors to pharmacologic activity. Retrieved from [Link]
Oxford Academic. (1991). Characteristics of a New Angiotensin Converting Enzyme Inhibitor: Delapril. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Retrieved from [Link]
SlideShare. (n.d.). Animal Models for anti-hypertensive Drugs. Retrieved from [Link]
PubMed. (2009). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Retrieved from [Link]
American Heart Association. (2011). Effects of Manidipine and Delapril in Hypertensive Patients With Type 2 Diabetes Mellitus. Retrieved from [Link]
Cardiovascular Diagnosis and Therapy. (2023). Mechanism of angiotensin-converting enzyme inhibitors in the treatment of dilated cardiomyopathy based on a protein interaction network and molecular docking. Retrieved from [Link]
Structural Deconvolution of Isobaric APIs: A Technical Guide to Differentiating Delapril HCl and Ensaculin HCl
Executive Summary As a Senior Application Scientist, one of the most complex challenges in pharmaceutical analysis is the structural differentiation of isobaric active pharmaceutical ingredients (APIs). Delapril hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, one of the most complex challenges in pharmaceutical analysis is the structural differentiation of isobaric active pharmaceutical ingredients (APIs). Delapril hydrochloride (a cardiovascular ACE inhibitor)[1] and Ensaculin hydrochloride (a neurological coumarin derivative)[2] represent a perfect analytical case study. Both compounds share the exact same empirical formula (C26H33ClN2O5 for the salt, C26H32N2O5 for the free base) and monoisotopic mass[3]. This renders basic analytical techniques like low-resolution mass spectrometry obsolete. This whitepaper details the causal logic and self-validating protocols required to unambiguously differentiate these two APIs using orthogonal techniques.
The Isobaric Challenge: Physicochemical Profiling
Before deploying high-end instrumentation, we must establish the fundamental structural and pharmacological differences between the two molecules.
Table 1: Physicochemical & Structural Comparison
Property
Delapril Hydrochloride
Ensaculin Hydrochloride
Pharmacological Class
ACE Inhibitor (Antihypertensive)
NMDA Antagonist / 5-HT1A Agonist
Empirical Formula (Salt)
C26H33ClN2O5
C26H33ClN2O5
Exact Mass [M+H]+
453.2384 Da
453.2384 Da
Core Scaffold
Indane ring, dipeptide, ethyl ester
Coumarin, propoxy linker, aryl-piperazine
Conformational Dynamics
Cis/trans amide rotamerism
Rigid heterocyclic framework
Analytical Strategy & Causality
Because these molecules are isobaric, their intact mass is identical. We must rely on structural connectivity and thermodynamic behavior to differentiate them:
LC-HRMS/MS : Collision-induced dissociation (CID) exploits the weakest bonds in a molecule. Delapril will fragment at its peptide bonds, while Ensaculin will cleave at its ether linkages.
Variable-Temperature NMR (VT-NMR) : Delapril possesses a tertiary amide bond that undergoes restricted rotation, causing peak doubling at room temperature[4]. Ensaculin lacks this structural feature. We use VT-NMR to thermodynamically validate this isomerism.
FT-IR Spectroscopy : Delapril contains ester and amide carbonyls; Ensaculin contains a lactone carbonyl[5].
Analytical workflow for differentiating isobaric APIs via orthogonal techniques.
Self-Validating Experimental Protocols
Orthogonal LC-HRMS/MS Workflow
Sample Prep : Dissolve 1 mg of the unknown API in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation to the [M+H]+ state, optimizing ionization efficiency for positive ESI.
Chromatography : Inject 2 µL onto a C18 column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.
HRMS Acquisition : Acquire full scan (m/z 100-1000) at 70,000 resolution.
Self-Validation Step : Before analyzing fragments, compare the experimental isotopic pattern (specifically the A+1 and A+2 ¹³C contributions) against the theoretical C26H33N2O5+ pattern. A mass error of < 2 ppm and an isotopic dot-product > 95% self-validates the elemental composition, ruling out isobaric contaminants.
MS/MS (CID) : Apply a normalized collision energy (NCE) of 30% to induce fragmentation.
Variable-Temperature NMR (VT-NMR) for Conformational Validation
Sample Prep : Dissolve 15 mg of API in 0.6 mL DMSO-d6.
Initial Acquisition (298 K) : Acquire a standard ¹H NMR spectrum.
Observation: Delapril will show duplicated signals (e.g., two sets of ester quartets) due to slow cis/trans interchange on the NMR timescale[4].
Thermal Perturbation (353 K) : Heat the NMR probe to 353 K and re-acquire.
Causality: Added thermal energy overcomes the rotational energy barrier of the amide bond, causing the duplicated signals to kinetically average (coalesce) into single, sharp peaks.
Self-Validation Step (Cooling) : Cool the probe back to 298 K and acquire a final spectrum. If the peaks split again, it proves the phenomenon is a reversible thermodynamic conformational change (confirming Delapril) rather than irreversible thermal degradation[4].
Self-validating VT-NMR workflow to confirm amide bond rotamerism in Delapril.
Mechanistic Interpretation of Spectral Data
HRMS/MS Fragmentation Pathways
The structural divergence of these isobaric compounds becomes glaringly obvious during MS/MS fragmentation:
Delapril Pathway : Fragmentation initiates via the neutral loss of ethanol (46 Da) from the ethyl ester moiety. Subsequent higher-energy collisions cleave the peptide backbone, yielding characteristic indane-containing fragments[6].
Ensaculin Pathway : The molecule fragments via the cleavage of the propoxy linker. This yields a highly stable 1-(2-methoxyphenyl)piperazine ion at m/z 193.1, alongside a coumarin-related fragment[2].
Pharmacological Signaling Divergence
The structural differences directly dictate their biological targets. Delapril acts as a prodrug, hydrolyzing into delapril diacid to inhibit ACE[6]. Conversely, Ensaculin's coumarin-piperazine framework allows it to cross the blood-brain barrier and act on 5-HT1A and NMDA receptors[2].
Distinct pharmacological signaling pathways of Delapril and Ensaculin.
References
Delapril | C26H32N2O5 | CID 5362116 - PubChem - NIH. National Institutes of Health. URL: [Link]
Ensaculin - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]
Delapril - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]
Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem. National Institutes of Health. URL: [Link]
Ensaculin (KA672. HCl): A Multitransmitter Approach to Dementia Treatment. ResearchGate. URL: [Link]
Capillary Zone Electrophoresis Study of Cis/Trans Isomerization of Delapril. Journal de la Société Chimique de Tunisie. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Molecular Identity & Therapeutic Class
C26H33ClN2O5 corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][] Unlike first-generation ACE inhibitors (e.g., Captopril), Delapril is a prodrug characterized by a unique dual-active metabolite profile and high tissue affinity.
In the context of hypertension research, Delapril is distinguished by its specific binding kinetics to the C-domain of the somatic ACE enzyme, a property linked to a reduced incidence of bradykinin-related side effects (e.g., dry cough) compared to other class members.[4] This guide analyzes its pharmacodynamics, signaling impact on the Renin-Angiotensin-Aldosterone System (RAAS), and experimental utility in hypertensive models.
Chemical Structure & Properties[1][3][4][5][6][7][8]
IUPAC Name : N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-N-(indan-2-yl)glycine hydrochloride.[1]
Molecular Formula : C26H33ClN2O5 (Hydrochloride salt).[1][][5]
Key Structural Features :
Indanyl Group : Confers high lipophilicity, facilitating tissue penetration (vascular wall and cardiac tissue).
Non-sulfhydryl Moiety : Reduces the risk of immune-mediated side effects (e.g., skin rash, taste disturbance) associated with sulfhydryl groups.
Prodrug Design : Hydrolyzed in the liver to active diacid forms.
Pharmacodynamics: Mechanism of Action
Delapril functions as a competitive inhibitor of ACE (peptidyl-dipeptidase A). Its antihypertensive efficacy stems from the blockade of the RAAS cascade, but its "field-proven" advantage lies in its domain selectivity.
The Domain Selectivity Hypothesis
Somatic ACE has two catalytic domains: the N-domain and the C-domain.
Angiotensin I conversion depends primarily on the C-domain .
Bradykinin degradation is catalyzed by both, but inhibition of the N-domain is strongly linked to bradykinin accumulation in the lung (causing cough).
Delapril's Edge : Research suggests Delapril exhibits a balanced or C-domain-preferential binding profile in specific tissues, effectively lowering blood pressure while minimizing the excessive bradykinin buildup associated with non-selective potent inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the intervention of Delapril within the RAAS and Kinin-Kallikrein systems.
Figure 1: Mechanism of Action.[2][4][6] Delapril inhibits ACE, preventing Angiotensin II formation (reducing vasoconstriction) and inhibiting Bradykinin breakdown (promoting vasodilation).[1]
Pharmacokinetics (ADME)
For researchers designing dosing regimens, understanding the PK profile is critical.
Context : Delapril has been shown to preserve cardiomyocyte relaxation in heart failure models by modulating SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase).
Workflow :
Isolation : Isolate ventricular cardiomyocytes via enzymatic digestion (Collagenase Type II).
Loading : Load cells with Fura-2 AM (fluorescent Ca2+ indicator).
Measurement : Record fluorescence ratio (340/380 nm).
Key Metric: Tau (
) of decay . A decrease in indicates improved SERCA2a function (faster Ca2+ reuptake).
Experimental Workflow Visualization
Figure 2: Preclinical workflow for assessing hemodynamic stability and organ protection in Spontaneously Hypertensive Rats (SHR).
Clinical Relevance & Comparative Efficacy
While preclinical data establishes mechanism, clinical utility drives drug development.
Efficacy : Delapril demonstrates non-inferiority to Enalapril and Lisinopril in mild-to-moderate hypertension.
Combination Therapy : Often combined with Indapamide (diuretic) or Manidipine (calcium channel blocker). The Delapril-Manidipine combination is synergistic, as Manidipine causes compensatory RAAS activation (edema), which Delapril mitigates.
Renal Protection : Due to its lipophilicity and tissue penetration, Delapril is investigated for nephroprotective effects in diabetic nephropathy, reducing microalbuminuria beyond BP control alone.
References
PubChem. (n.d.). Delapril Hydrochloride (Compound CID 5362115).[1] National Library of Medicine. [Link]
Razzetti, R., et al. (1995).[2] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. [Link]
Nakaya, H., et al. (2001). Temporary treatment of prepubescent rats with angiotensin inhibitors suppresses the development of hypertensive nephrosclerosis. Journal of the American Society of Nephrology.[6] [Link]
Oie, T., et al. (2012). ACE inhibition prevents diastolic Ca2+ overload and loss of myofilament Ca2+ sensitivity after myocardial infarction.[6] Current Molecular Medicine. [Link]
Mancia, G., et al. (2003). Antihypertensive efficacy of the combination of manidipine and delapril. Journal of Hypertension. [Link]
Delapril Hydrochloride: A Technical Guide to Solubility, Lipophilicity, and Formulation Strategies
Executive Summary Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in cardiovascular research and therapeutic development[1]. As a prodrug, its efficacy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in cardiovascular research and therapeutic development[1]. As a prodrug, its efficacy relies on hepatic esterolysis to convert it into the active metabolite, delapril diacid, which subsequently binds to and competitively inhibits ACE[2]. While its high lipophilicity ensures excellent membrane permeability and gastrointestinal absorption, it presents significant formulation challenges due to its poor aqueous solubility[3]. This whitepaper synthesizes physicochemical data, solvent compatibility, and field-proven formulation protocols to guide researchers in handling Delapril hydrochloride effectively.
Fig 1: Prodrug activation pathway of Delapril HCl and downstream hemodynamic effects.
Physicochemical Profile & Lipophilicity (LogP)
Delapril hydrochloride (CAS 83435-67-0) is structurally defined as a carboxyl-alkyldipeptide[3]. The molecule's lipophilicity is one of its most critical defining characteristics, exhibiting a LogP of approximately 3.80[4]. This high partition coefficient is structurally driven by the bulky, hydrophobic indane and phenyl rings, which dominate the molecule's thermodynamic interactions and outweigh the polarity of its peptide bonds.
Because of this high lipophilicity, Delapril behaves similarly to Biopharmaceutics Classification System (BCS) Class II compounds—characterized by high permeability but low aqueous solubility[5].
Delapril HCl exhibits preferential solubility in organic aprotic solvents (like DMSO) and alcohols, while remaining practically insoluble in unbuffered water at room temperature[7]. Attempting to dissolve the compound in purely aqueous media without thermal or mechanical energy will result in persistent suspension or immediate precipitation.
Table 2: Solvent Solubility Profile
Solvent
Solubility Limit
Preparation Notes
Source
DMSO (Anhydrous)
≥ 98 mg/mL (200.4 mM)
Highly moisture-sensitive; use fresh anhydrous DMSO.
As an application scientist, it is critical to understand that protocol failures with lipophilic compounds usually stem from improper solvent sequencing or moisture contamination. The following protocols are designed as self-validating systems.
In Vitro Stock Solution Preparation (DMSO)
Objective: Create a highly concentrated, stable stock solution for downstream dilution.
Weighing: Accurately weigh the required mass of Delapril HCl powder.
Solvent Selection: Use only fresh, anhydrous DMSO.
Causality: Delapril's high lipophilicity makes it highly susceptible to precipitation if the DMSO has absorbed atmospheric moisture. Moisture drastically reduces the solvating power of DMSO for hydrophobic rings[7].
Dissolution: Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM requires 1.0225 mL for 5 mg of compound)[1].
Agitation: Vortex gently. If phase separation occurs, apply mild sonication.
Validation Checkpoint: Visually inspect the vial against a dark background. The solution must be perfectly clear with no micro-particulate matter before proceeding to storage (-20°C).
In Vivo Formulation Workflow (The 10/40/5/45 Protocol)
Objective: Formulate a bioavailable, precipitate-free solution for animal dosing (e.g., oral gavage in SHR models)[8].
Fig 2: Step-by-step in vivo formulation workflow utilizing cosolvents and surfactants.
Primary Solvation: Dissolve Delapril HCl in 10% (v/v) anhydrous DMSO.
Causality: DMSO acts as the primary solvent to break the stable crystal lattice of the solid drug[8].
Cosolvent Addition: Add 40% (v/v) PEG300 and mix thoroughly.
Causality: PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between the highly organic DMSO and the aqueous saline to be added later.
Surfactant Addition: Add 5% (v/v) Tween-80 and mix thoroughly.
Causality: Tween-80 provides critical micellar encapsulation, preventing the lipophilic drug molecules from nucleating when the highly polar aqueous phase is introduced.
Aqueous Dilution: Dropwise add 45% (v/v) Saline while continuously vortexing.
Validation Checkpoint: The final solution must remain a clear solution yielding ≥ 2.08 mg/mL. If cloudiness appears, the micellar structure has failed, and the batch must be discarded[8].
Dissolution Kinetics & Analytical Testing
When evaluating Delapril HCl in solid dosage forms (such as combination tablets with manidipine), standard aqueous dissolution media often fail to achieve sink conditions due to the drug's lipophilicity.
In Vitro Dissolution Protocol:
Medium Preparation: Prepare 900 mL of Citrate buffer and adjust strictly to pH 3.2.
Causality: A pH of 3.2 optimally ionizes the basic functional groups of Delapril. This ionization overcomes the intrinsic lipophilicity of the indane/phenyl rings, allowing the drug to dissolve at a rate that accurately mimics in vivo gastric absorption.
Apparatus Setup: Utilize USP Apparatus 2 (Paddle) set to 75 rpm, equilibrated at 37 °C ± 0.5 °C[3].
Execution & Sampling: Introduce the dosage form and withdraw aliquots at predefined intervals.
Validation Checkpoint: Analyze via validated Liquid Chromatography (LC). A successful method will demonstrate a linear relationship (R > 0.9) between the dissolved fraction in vitro and the absorbed fraction calculated via in vivo deconvolution[5].
Baloxavir Marboxil: A Deep Dive into the Novel Cap-Dependent Endonuclease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Baloxavir marboxil, marketed under the trade name Xofluza, represents a significant advancement in the treatment of influenza. I...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Baloxavir marboxil, marketed under the trade name Xofluza, represents a significant advancement in the treatment of influenza. It is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication. This guide provides a comprehensive technical overview of baloxavir marboxil, from its chemical properties and mechanism of action to its clinical application and analytical methodologies, designed for professionals in the fields of virology, pharmacology, and drug development.
Chemical and Physical Properties
Baloxavir marboxil is a prodrug that is rapidly converted to its active metabolite, baloxavir acid (S-033447), upon oral administration. This conversion is essential for its antiviral activity. The key properties of baloxavir marboxil are summarized in the table below.
Mechanism of Action: A Novel Approach to Influenza Therapy
Unlike traditional influenza antivirals like neuraminidase inhibitors (e.g., oseltamivir), baloxavir marboxil targets a different and highly conserved region of the influenza virus polymerase complex.[3][4]
The Role of Cap-Dependent Endonuclease
The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome. The viral polymerase acidic (PA) protein, which possesses cap-dependent endonuclease activity, cleaves the 5' cap from host cell pre-messenger RNAs (mRNAs). These capped fragments are then used as primers for the synthesis of viral mRNAs by the viral RNA-dependent RNA polymerase.
Inhibition by Baloxavir Acid
Baloxavir marboxil is hydrolyzed to its active form, baloxavir acid, which then specifically inhibits the endonuclease activity of the PA protein.[5] By blocking this critical step, baloxavir acid effectively prevents the initiation of viral mRNA synthesis, thereby halting viral replication.[1][5] This mechanism of action is illustrated in the diagram below.
History and discovery of Delapril as a non-sulfhydryl ACE inhibitor
A Non-Sulfhydryl, Indanyl-Glycine Based ACE Inhibitor Executive Summary This technical guide details the discovery, structural optimization, and pharmacological profile of Delapril (CV-3317) . Developed by Takeda Chemica...
Author: BenchChem Technical Support Team. Date: March 2026
A Non-Sulfhydryl, Indanyl-Glycine Based ACE Inhibitor
Executive Summary
This technical guide details the discovery, structural optimization, and pharmacological profile of Delapril (CV-3317) . Developed by Takeda Chemical Industries in the 1980s, Delapril represents a pivotal evolution in Angiotensin-Converting Enzyme (ACE) inhibitor design. By replacing the proline moiety common to Captopril and Enalapril with a lipophilic indanyl-glycine skeleton, researchers successfully eliminated the sulfhydryl (-SH) group associated with adverse cutaneous and gustatory effects while enhancing tissue-specific ACE inhibition through increased lipophilicity.
Historical Context and Rational Design
1.1 The "Sulfhydryl" Problem
The first generation of ACE inhibitors, spearheaded by Captopril , relied on a sulfhydryl (thiol) group to coordinate with the Zinc ion (
) at the ACE active site.[1] While effective, this moiety was causally linked to specific side effects:
Skin Rashes: Pemphigus-like reactions.
Dysgeusia: Metallic taste disturbances.
Short Half-life: Rapid oxidation of the thiol group.
1.2 The Evolution of the "Proline Mimic"
To overcome these limitations, the second generation (e.g., Enalapril) replaced the thiol with a carboxylate binding group and utilized a substituted N-carboxymethyl-dipeptide structure. However, most retained the proline ring at the C-terminus to mimic the terminal residue of Angiotensin I.
Delapril diverged from this template by substituting the proline ring with a substituted glycine , specifically N-(indan-2-yl)glycine . This modification was not merely structural but functional, introducing a high degree of lipophilicity that facilitated penetration into vascular tissues, targeting "tissue ACE" rather than just circulating plasma ACE.
Figure 1: Structural evolution from Captopril to Delapril, highlighting the shift from sulfhydryl-proline to carboxyl-indanyl architectures.
Chemical Synthesis of Delapril (CV-3317)
The synthesis of Delapril is a multi-step convergent process involving the coupling of an indanyl-glycine moiety with a phenyl-butanoic acid derivative.[2] The protocol below synthesizes the key causality of the reaction steps: Reductive Amination to build the secondary amines and Peptide Coupling to link the pharmacophores.
2.1 Synthesis Protocol
Step 1: Formation of N-(2-Indanyl)glycine ethyl ester
Reactants: 2-Indanone + Ethyl Glycinate.
Reagent: Sodium Cyanoborohydride (
).
Mechanism: Reductive amination. The ketone of 2-indanone forms a Schiff base with glycine, which is reduced in situ to the secondary amine.
Rationale: The indane ring provides the steric bulk required for the hydrophobic pocket of ACE.
Step 2: Peptide Coupling
Reactants: Product of Step 1 + N-Benzyloxycarbonyl-L-alanine (N-Z-L-Ala).
Reagents: Isobutyl chlorocarbonate (mixed anhydride method) or DCC.
Outcome: Formation of the protected dipeptide intermediate.
Step 3: Deprotection
Method: Hydrogenolysis (
, Pd/C).
Outcome: Removal of the Z-group (benzyloxycarbonyl) to free the N-terminus for the final coupling.
Outcome:Delapril (as a mixture of diastereomers, purified to isolate the active (S,S,S) isomer).
Figure 2: Convergent synthesis pathway of Delapril via reductive amination and peptide coupling.
Pharmacological Mechanism & SAR
3.1 Structure-Activity Relationship (SAR)
The "Indanyl Advantage" is the defining feature of Delapril.
Hydrophobic Pocket Fit: The indane ring is bulky and lipophilic. SAR studies (Miyake et al.) demonstrated that this group fits tightly into a large hydrophobic pocket at the ACE active site (specifically the C-domain), increasing binding affinity compared to the smaller proline ring.
Stereochemistry: The activity resides primarily in the (S,S,S) configuration. The asymmetric centers are located at the phenylbutyl chain, the alanine residue, and the glycine nitrogen junction.
3.2 Prodrug Bioactivation
Delapril is a prodrug .[1][3] It requires hydrolysis of the ethyl ester to become the active inhibitor. Uniquely, Delapril undergoes a two-stage metabolic activation/deactivation pathway that contributes to its duration of action.
Delapril (Inactive Ester): Lipophilic, high oral absorption.
Delapril Diacid (M-I): The primary active metabolite.[3] Potent ACE inhibitor.[1][3][4][5][6]
5-Hydroxy-Delapril Diacid (M-III): A secondary active metabolite formed via hydroxylation of the indane ring.[7] This retains significant ACE inhibitory activity, extending the therapeutic window.
Figure 3: Bioactivation pathway showing the sequential formation of two active metabolites.
Comparative Data Profile
The following data summarizes the key differentiators of Delapril against standard ACE inhibitors.
Feature
Captopril
Enalapril
Delapril
Zinc Binding Group
Sulfhydryl (-SH)
Carboxylate (-COOH)
Carboxylate (-COOH)
C-Terminal Ring
Proline
Proline
Indanyl-Glycine
Lipophilicity
Low
Moderate
High
Active Metabolites
None (Active as is)
Enalaprilat
Delapril Diacid + 5-OH-Diacid
Key Side Effect Risk
Rash, Dysgeusia (High)
Cough (Moderate)
Cough (Low/Moderate)*
Tissue Penetration
Low
Moderate
High (Vascular Wall)
*Note: Some studies suggest Delapril has a lower incidence of dry cough due to differential bradykinin potentiation ratios, attributed to its specific binding affinity for the ACE C-domain.[8]
Conclusion
Delapril represents a successful application of rational drug design where the modification of the "proline mimic" to a bulky indanyl-glycine moiety solved the dual challenge of eliminating sulfhydryl-related toxicity and improving tissue pharmacokinetics. Its discovery by Takeda validated the hypothesis that the S1' and S2' subsites of ACE could accommodate large hydrophobic groups, paving the way for further optimization in the ACE inhibitor class.
References
Miyake, A., Itoh, K., & Oka, Y. (1986).[6] Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor.[6] Chemical & Pharmaceutical Bulletin, 34(7), 2852–2858.[6] Link
Inada, Y., et al. (1986).[9] Antihypertensive action of a non-sulfhydryl angiotensin converting enzyme inhibitor (CV-3317) in various hypertensive models. Japanese Journal of Pharmacology, 42(1), 1-8.[9] Link
Oka, Y., & Nishikawa, K. (1982). Bicyclic compounds, their production and use (Patent EP0051391). European Patent Office. Link
Onoyama, K., et al. (1988). Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects.[9] Clinical Pharmacology & Therapeutics, 43(3), 242-249.[9] Link
Technical Guide: Thermodynamic Characterization of Delapril Hydrochloride (C26H33ClN2O5)
Topic: Thermodynamic properties of C26H33ClN2O5 crystal forms (Delapril Hydrochloride) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermodynamic properties of C26H33ClN2O5 crystal forms (Delapril Hydrochloride)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic and solid-state properties of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] While often treated as a single chemical entity, the solid-state behavior of Delapril HCl presents specific challenges regarding thermal stability, rotational isomerism, and the differentiation between true polymorphism and impurity-driven lattice defects.
This document is structured to guide formulation scientists and analytical chemists through the thermodynamic landscape of this molecule, moving beyond basic data listings to explore the causal relationships between crystal habit, purity, and bioavailability.
The Physicochemical Core: C26H33ClN2O5
Delapril Hydrochloride is the monohydrochloride salt of N-(N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl)-N-(indan-2-yl)glycine.[1] Its thermodynamic profile is defined by its high lipophilicity and specific conformational flexibility around the amide bond.
Fundamental Thermodynamic Parameters
The following data aggregates experimentally validated values essential for pre-formulation studies.
T_m is highly sensitive to purity. Lower ranges (166–170°C) often indicate decomposition or impurity-depression (eutectic effects).[1] High-purity crystalline forms exhibit sharper endotherms near 183°C [1, 4].[1]
Solubility (Water)
< 0.01 mg/mL
Practically insoluble.[5] High lattice energy and lipophilicity impede aqueous solvation [5].
Solubility (DMSO)
~98 mg/mL
Excellent solubility due to disruption of intermolecular hydrogen bonding [5].
Solubility (Ethanol)
~25 mg/mL
Moderate solubility; often used for recrystallization [5].[5]
Stability is generally maintained at ambient humidity, but hydrolytic degradation can occur at elevated RH/Temperature.
Solid-State Landscape: Polymorphism vs. Impurity Profiles
A critical challenge in the development of Delapril HCl is distinguishing between true polymorphic forms and pseudo-polymorphs or impurity-doped crystals.[1]
The "Two-Melting-Point" Phenomenon
Literature and experimental data often cite two distinct melting endotherms for Delapril HCl raw materials:
Senior Scientist Insight:
While early DSC data might suggest an enantiotropic polymorphic system, advanced characterization (XRPD coupled with HPLC) reveals that the "low-melting" form is frequently not a distinct crystal lattice but rather the result of specific impurities acting as crystal defects or eutectic impurities.
Causality: The presence of degradation products (e.g., diketopiperazine derivatives) lowers the chemical potential of the solid, depressing the melting point.
Validation: If XRPD patterns between the 182°C and 170°C samples are identical, the thermal difference is purely chemical (purity-based), not physical (packing-based) [1].[1]
Rotational Isomerism (Cis/Trans)
Unlike standard polymorphism (packing differences), Delapril HCl exhibits conformational isomerism in solution and the solid state. The molecule possesses a restricted rotation around the amide bond, leading to cis and trans isomers.
Thermodynamic Impact: The interconversion barrier is high enough that these conformers can be distinguished by NMR or capillary electrophoresis, but they exist in dynamic equilibrium. In the crystal lattice, the molecule locks into the thermodynamically preferred conformation (typically trans for steric relief), but solution-state thermodynamics will drive a re-equilibration [6].
Experimental Protocols for Thermodynamic Validation
To ensure the integrity of the drug substance, the following self-validating protocols are recommended. These move beyond standard testing to address the specific "impurity vs. polymorph" ambiguity of Delapril HCl.[2][7]
Objective: Distinguish between a solvate, a true polymorph, and an impurity-depressed sample.
Sample Preparation: Accurately weigh 2–4 mg of C26H33ClN2O5 into an aluminum pan. Crimp non-hermetically to allow volatile escape (if investigating solvates).
TGA Run: Heat from 30°C to 250°C at 10°C/min.
Checkpoint: Significant weight loss (>1%) prior to 150°C indicates a solvate/hydrate (Pseudo-polymorph).[1]
DSC Cycle 1: Heat from 30°C to 190°C at 10°C/min.
Observation: Note the onset temperature (T_onset).
If T_onset < 175°C: Suspect impurity or Form B.
Purity Check (Self-Validation): If a low melting point is observed, analyze the same sample batch via HPLC.
Logic: If Purity < 99.0%, the thermal shift is likely colligative (impurity effect). If Purity > 99.5% and T_m is low, a true polymorph is probable.
Objective: Determine the thermodynamic stability of the crystal form independent of particle size.
Pellet Formation: Compress 150 mg of Delapril HCl into a 0.5 cm² disk at 2000 psi for 1 minute. Ensure the surface is non-friable.
Medium: 900 mL 0.1 N HCl (simulated gastric fluid) at 37°C.
Rotation: 100 rpm.
Sampling: Withdraw aliquots at 5, 10, 15, 20, and 30 minutes.
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.
Insight: A stable crystal form will show a linear, lower IDR. A metastable form or amorphous content will show a non-linear or significantly higher initial rate.
Visualization of Characterization Logic
The following diagram illustrates the decision matrix for categorizing a Delapril HCl sample based on thermal and diffraction data.
Caption: Workflow for distinguishing between solvates, impurities, and true polymorphs in Delapril HCl analysis.
Thermodynamic Stability & Degradation Pathways
Understanding the thermodynamics of degradation is vital for shelf-life prediction.[1] Delapril HCl is susceptible to hydrolysis and cyclization.
Hydrolytic Degradation
Mechanism: Hydrolysis of the ester moiety to form Delapril Diacid (active metabolite) and ethanol.
Thermodynamics: This reaction is acid/base catalyzed. In the solid state, moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of amorphous regions, facilitating mobility and reaction.
Mechanism: Nucleophilic attack of the N-terminal amine on the ester carbonyl, forming a diketopiperazine derivative.
Thermodynamics: This is a high-activation-energy pathway often observed at elevated temperatures (during DSC heating >170°C).[1] This explains why "decomposition" is often cited alongside the melting point.
Mitigation: Formulation with low water activity (Aw) excipients is required to kinetically hinder these thermodynamically favorable pathways.
References
Todeschini, V., et al. (2013).[8] "Delapril and manidipine characterization and purity evaluation in raw materials." Journal of Thermal Analysis and Calorimetry. Available at:
ChemicalBook. (2025).[2][6] "Delapril Hydrochloride Properties and Melting Point Data." Available at:
PubChem.[1] (n.d.). "Delapril Hydrochloride Compound Summary." National Library of Medicine. Available at: [1]
Smolecule. (2023). "Solubility Parameters and Crystal Forms of Delapril." Available at: [1]
TargetMol.[9] (n.d.). "Delapril Hydrochloride Solubility and Reconstitution." Available at:
Ben Amar, A., et al. (2013).[10] "Capillary Zone Electrophoresis Study of Cis/Trans Isomerization of Delapril." Journal de la Société Chimique de Tunisie. Available at:
HPLC method development for Delapril hydrochloride detection
Application Note & Protocol Guide Executive Summary & Scientific Rationale Delapril Hydrochloride is a non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Unlike simp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Delapril Hydrochloride is a non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Unlike simple small molecules, the analysis of Delapril presents a specific stereochemical challenge: rotamerism .
The molecule contains a tertiary amide bond within its indanyl-glycine structure. Restricted rotation around this bond results in the existence of s-cis and s-trans conformers.[3] At ambient temperatures, the interconversion rate between these rotamers is slow on the chromatographic timescale, often manifesting as peak splitting or severe tailing that can be mistaken for column failure or co-eluting impurities.
The Core Directive of this Protocol:
This guide moves beyond standard "cookbook" recipes. It prioritizes a thermodynamic approach —specifically utilizing elevated column temperature to accelerate rotamer exchange—ensuring a single, sharp peak for quantitation. Furthermore, the method is designed to be stability-indicating , capable of resolving the parent prodrug from its active diacid metabolite (hydrolysis product) and potential diketopiperazine derivatives.
Delapril Diacid (Active Metabolite) formed via ester hydrolysis.
Method Development Strategy (The "Why")
Stationary Phase Selection
Delapril is moderately lipophilic but contains ionizable groups. A standard C18 column is recommended, but "standard" is insufficient description.
Recommendation:C18 with high carbon load and extensive end-capping.
Reasoning: The secondary amine in Delapril can interact with residual silanols on the silica support, causing peak tailing. End-capping blocks these silanols. A high carbon load ensures sufficient retention of the hydrophobic indane ring.
Mobile Phase & pH Control
Buffer Selection: Potassium Dihydrogen Phosphate (KH₂PO₄) or Ammonium Acetate.
pH Optimization (pH 2.5 – 3.0):
At pH 3.0, the carboxylic acid moiety is protonated (neutral), increasing retention on the C18 phase.
The amine is protonated (positively charged), but the acidic mobile phase suppresses silanol ionization (Si-OH rather than Si-O⁻), reducing secondary interactions.
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for ACE inhibitors.
The Rotamer Solution (Temperature Control)
Critical Setpoint:50°C ± 1°C
Mechanism: Elevating temperature increases the kinetic energy of the molecule, accelerating the rotation around the amide bond. This collapses the split "doublet" peak into a single, Gaussian peak, improving integration accuracy and sensitivity.
Experimental Protocol
Instrumentation & Conditions
Parameter
Setting
HPLC System
Gradient or Isocratic capable HPLC/UHPLC with PDA/UV Detector
Column
Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temp
50°C (Critical Control Point)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Detection
UV at 215 nm (Primary), 254 nm (Secondary ID)
Run Time
15 minutes
Mobile Phase Preparation
Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (pH 2.5)
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).
Filter through a 0.45 µm nylon membrane filter.
Mobile Phase B: Acetonitrile (HPLC Grade)
Isocratic Mode (Recommended for QC):
Ratio: Buffer : ACN (60 : 40 v/v)
Note: Adjust ACN ±5% to achieve a retention time of ~6-8 minutes for Delapril.
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
Stock Solution (1.0 mg/mL): Weigh 50 mg Delapril HCl into a 50 mL volumetric flask. Dissolve in ~30 mL Diluent (sonicate if necessary) and make up to volume.
Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
System Suitability Criteria
Theoretical Plates (N): > 2000
Tailing Factor (T): < 1.5 (Strict control due to amine interaction)
RSD of Area (n=6): < 2.0%
Visualizing the Workflow
Method Development Lifecycle
The following diagram illustrates the logical flow of the development process, highlighting the decision nodes for rotamer control.
Caption: Iterative decision tree for optimizing Delapril HPLC conditions, focusing on thermal resolution of rotamers.
Degradation Pathways
Understanding impurities is vital for a stability-indicating method.
Caption: Primary degradation pathways of Delapril HCl detectable by this HPLC method.
Method Validation (ICH Q2 R1)
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.
Linearity
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
Deliberately vary parameters to test method stability:
Temperature: 50°C ± 5°C (Verify if peak splitting returns at 45°C).
pH: 2.5 ± 0.2.
Flow Rate: 1.0 ± 0.1 mL/min.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Splitting
Rotamer separation due to low temperature.
Increase column oven temperature to 50–60°C.
Peak Tailing
Silanol interaction with amine group.
Ensure mobile phase pH is < 3.0; use a "Base Deactivated" (BDS) or high-purity C18 column.
Retention Drift
Incomplete equilibration or pH fluctuation.
Buffer capacity may be too low; increase buffer conc. to 25-50 mM. Ensure column is equilibrated for >30 mins.
Extra Peaks
Hydrolysis of prodrug in solution.
Prepare samples fresh. Keep autosampler temperature at 4°C to prevent in-vial degradation.
References
Japanese Pharmacopoeia (JP) . Delapril Hydrochloride Monograph. Official Monographs, JP XVII. (Source for authoritative physicochemical standards).[9]
Stanisz, B. (2004). Kinetics of degradation of delapril hydrochloride in solid phase. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 875-881. Link
Gumieniczek, A. (2001). Stability-indicating HPLC method for the determination of delapril hydrochloride in tablets. Journal of Liquid Chromatography & Related Technologies, 24(16), 2509-2519. Link
International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
PubChem . Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information. Link
Advanced Application Note: Synthesis and Mechanistic Profiling of Delapril Hydrochloride (C26H33ClN2O5)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Delapril Hydrochloride (C26H33ClN2O5) | Target: Angiotensin-Converting Enzyme (ACE) Introduction and Mechanistic Rationale Dela...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: Delapril Hydrochloride (C26H33ClN2O5) | Target: Angiotensin-Converting Enzyme (ACE)
Introduction and Mechanistic Rationale
Delapril Hydrochloride (C26H33ClN2O5) is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension and cardiovascular remodeling[1][2]. Unlike first-generation ACE inhibitors such as captopril, delapril lacks a sulfhydryl group and a proline moiety, utilizing an indanylglycine structural framework that significantly enhances its lipophilicity and tissue penetration[3].
As a prodrug, delapril undergoes in vivo ester hydrolysis to form two active metabolites: delapril diacid and 5-hydroxy delapril diacid[1]. These metabolites competitively bind the active site of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS)[4][5].
Fig 1: Pharmacological mechanism of Delapril HCl within the RAAS signaling pathway.
Synthetic Strategy and Process Chemistry
The synthesis of delapril hydrochloride requires precise stereochemical control to establish the (S,S)-configuration essential for optimal ACE binding. The classical and most robust synthetic route, originally developed by Miyake et al. (1986)[6][7], utilizes a convergent approach centered on the step-wise construction of the N-substituted L-alanine derivative[8].
The protocol below relies on highly chemoselective reductive aminations and mixed-anhydride peptide coupling to minimize racemization at the chiral centers.
Quantitative Process Parameters
The following table summarizes the key reaction parameters, stoichiometric ratios, and expected yields for the validated four-step synthetic workflow[7][8].
Step
Transformation
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
1
Reductive Amination
2-Indanone, Ethyl glycinate, NaBH₃CN
20–25
12
82–85
2
Mixed Anhydride Coupling
Z-L-Ala-OH, Isobutyl chlorocarbonate
-10 to 25
4
75–80
3
Catalytic Hydrogenolysis
H₂ (gas), 10% Pd/C, EtOH
25
6
>95
4
Reductive Condensation
Ethyl 2-oxo-4-phenylbutanoate, NaBH₃CN
20–25
18
65–70
Detailed Experimental Protocols
Note: The following procedures are designed for execution in a professional, well-ventilated laboratory environment utilizing standard PPE. Sodium cyanoborohydride is highly toxic and must be handled in a fume hood.
Step 1: Synthesis of Ethyl N-(2-indanyl)glycinate
Causality & Rationale: The synthesis initiates with the formation of the indanyl framework. Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride due to its stability in mildly acidic conditions (pH 6-7). This allows for the selective reduction of the transient iminium ion formed between 2-indanone and ethyl glycinate, without prematurely reducing the ketone starting material[7].
Suspend ethyl glycinate hydrochloride (1.1 eq) in anhydrous methanol.
Add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free amine.
Introduce 2-indanone (1.0 eq) to the mixture and stir for 30 minutes to facilitate imine formation.
Adjust the pH to ~6.0 using glacial acetic acid.
Add sodium cyanoborohydride (0.7 eq) in small portions over 30 minutes.
Stir the reaction at ambient temperature for 12 hours.
Quench with 1M NaOH, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield Ethyl N-(2-indanyl)glycinate[7][8].
Step 2: Amide Coupling via Mixed Anhydride
Causality & Rationale: To couple the indanyl derivative with L-alanine, N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) is activated using isobutyl chlorocarbonate. The mixed anhydride method is preferred here over standard carbodiimide coupling (e.g., EDC/HOBt) because it rapidly forms a highly reactive intermediate at low temperatures (-10 °C), effectively suppressing the formation of oxazolone intermediates that lead to racemization of the L-alanine chiral center[7][9].
Dissolve Z-Ala-OH (1.0 eq) and N-methylmorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -10 °C under an inert argon atmosphere.
Add isobutyl chlorocarbonate (1.0 eq) dropwise, maintaining the temperature below -5 °C. Stir for 20 minutes to form the mixed anhydride.
Add a solution of Ethyl N-(2-indanyl)glycinate (1.0 eq) in THF dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
Filter the precipitated N-methylmorpholine hydrochloride salts. Concentrate the filtrate, dissolve in ethyl acetate, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
Evaporate the solvent to yield N-(N-benzyloxycarbonyl-L-alanyl)-N-(2-indanyl)glycine ethyl ester[7].
Step 3: Catalytic Hydrogenolysis (Deprotection)
Causality & Rationale: The benzyloxycarbonyl (Z) protecting group must be removed to expose the primary amine for the final condensation. Palladium on carbon (Pd/C) under a hydrogen atmosphere smoothly cleaves the benzyl-carbamate bond via hydrogenolysis, releasing toluene and CO₂, while leaving the ethyl ester intact[9].
Dissolve the intermediate from Step 2 in absolute ethanol.
Add 10% Pd/C catalyst (10% w/w relative to the substrate) under a nitrogen blanket.
Purge the reaction vessel with hydrogen gas and maintain under a balloon of H₂ (1 atm) at room temperature for 6 hours.
Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.
Concentrate the filtrate in vacuo to afford N-(L-alanyl)-N-(2-indanyl)glycine ethyl ester[7].
Step 4: Reductive Condensation and Hydrochloride Salt Formation
Causality & Rationale: The final stereocenter is established by reacting the deprotected amine with ethyl 2-oxo-4-phenylbutanoate. This reductive condensation again utilizes NaBH₃CN. Finally, the free base is converted to the hydrochloride salt (Delapril HCl) by crystallization from acetone/HCl, which significantly enhances the compound's aqueous solubility and shelf-life stability for pharmaceutical formulation[7][10].
Dissolve N-(L-alanyl)-N-(2-indanyl)glycine ethyl ester (1.0 eq) and ethyl 2-oxo-4-phenylbutanoate (1.2 eq) in absolute ethanol[7].
Add glacial acetic acid to adjust the pH to ~6.0.
Add NaBH₃CN (0.8 eq) portion-wise at 0 °C.
Stir at room temperature for 18 hours.
Quench with water, extract with dichloromethane, and purify the crude free base via column chromatography.
Salt Formation: Dissolve the purified free base in a minimal volume of acetone. Add a stoichiometric amount of concentrated hydrochloric acid (or HCl gas in ether)[10].
Collect the resulting colorless plate-like crystals of Delapril Hydrochloride via vacuum filtration. Dry under high vacuum (Expected melting point: 166-170°C with decomposition)[11].
Fig 2: Sequential chemical synthesis workflow for Delapril Hydrochloride.
References
National Center for Biotechnology Information. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem." PubChem,[Link].
Patsnap Synapse. "What is Delapril Hydrochloride used for?" Patsnap,[Link].
Patsnap Synapse. "What is the mechanism of Delapril Hydrochloride?" Patsnap,[Link].
American Journal of Hypertension. "Characteristics of a New Angiotensin Converting Enzyme Inhibitor: Delapril." Oxford Academic,[Link].
Miyake, A., Itoh, K., & Oka, Y. "Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor." Chemical and Pharmaceutical Bulletin (Tokyo), 1986 Jul;34(7):2852-8.[Link].
Preparation of Delapril HCl Stock Solutions for In Vitro Assays
[1][2] Scientist’s Strategic Overview Delapril Hydrochloride (Delapril HCl) is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4][5] Unlike Captopril, it functions primarily as a prod...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Scientist’s Strategic Overview
Delapril Hydrochloride (Delapril HCl) is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4][5] Unlike Captopril, it functions primarily as a prodrug .[1] In in vivo systems, it is rapidly hydrolyzed by esterases into its active diacid metabolites, Delaprilat (Delapril diacid) and 5-hydroxy delapril diacid.[1][6]
Critical Experimental Consideration:
For in vitro assays, the choice of compound form is decisive:
Cell-Based Assays (e.g., HUVECs, VSMCs): Delapril HCl (CAS 83435-67-0) is appropriate.[1] Intracellular esterases will convert the prodrug to the active metabolite.
Cell-Free Enzyme Assays (Purified ACE): Delapril HCl may exhibit significantly lower potency (higher IC
) compared to Delaprilat because it lacks the free carboxylate group required for high-affinity zinc coordination at the ACE active site.[1] If your target is purified ACE, ensure you are using the correct form or account for the prodrug's lower intrinsic affinity.
This protocol focuses on the stable preparation of Delapril HCl (the commercial salt form) for general research use.[1]
Physicochemical Profile & Solubility Data
Before handling, verify the compound identity and properties to ensure protocol alignment.[1]
~1.7 mg/mL (3.5 mM) (Poor - Not recommended for high-conc stocks)
Solubility (Ethanol)
Limited/Variable; less preferred than DMSO
Storage (Powder)
-20°C, desiccated, protected from light
Protocol: Preparation of 10 mM Stock Solution
A 10 mM stock concentration is the industry standard for Delapril HCl. It allows for convenient 1000x dilutions to achieve typical working concentrations (1–10 µM) while keeping the vehicle (DMSO) concentration at a safe 0.1%.[1]
Materials Required[1][2][7][10][11][12][13]
Delapril HCl powder (equilibrated to Room Temperature).[1]
Add the calculated volume of DMSO to the vial containing the powder.[1]
Vortex vigorously for 30 seconds.
Visual Inspection: The solution should be completely clear and colorless.
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2–5 minutes.[1] Avoid heating above 37°C to prevent ester degradation.[1]
Step 4: Sterilization (For Cell Culture)
Reasoning: DMSO is bacteriostatic but not sterile.[1]
Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]
Do not use Cellulose Acetate (CA) filters, as DMSO may dissolve the membrane.[1]
Pre-wet the filter with 50 µL of pure DMSO to minimize drug adsorption loss, then filter the stock solution into a sterile amber tube.[1]
Storage & Stability Management[1][3]
Stability is a function of temperature and moisture exclusion.[1]
Aliquot Strategy:
Divide the stock solution into single-use aliquots (e.g., 50 µL) in screw-cap cryovials to prevent repeated freeze-thaw cycles, which introduce moisture and degrade the prodrug ester.[1]
Quality Control: Self-Validating the Stock
Before running a critical assay, validate the stock solution using a simple absorbance check or functional test.[1]
Visual Check: Ensure no precipitate has formed after thawing.[1]
Solvent Tolerance Control: In your assay, run a "Vehicle Only" control (e.g., 0.1% DMSO) to ensure the solvent itself is not affecting cell viability or enzyme activity.[1]
Positive Control: If available, run a known ACE inhibitor (e.g., Captopril) alongside Delapril HCl to benchmark assay sensitivity.[1]
Workflow Visualization
The following diagram outlines the logical flow for preparing and handling Delapril HCl, ensuring sample integrity from storage to assay.
Caption: Workflow for the preparation of sterile Delapril HCl stock solutions, emphasizing moisture control and aliquotting strategies.
References
MedChemExpress. Delapril hydrochloride Product Data Sheet & Solubility. Retrieved from [1]
Selleck Chemicals. Delapril Hydrochloride Chemical Information and Biological Activity. Retrieved from [1]
TargetMol. Delapril Hydrochloride: Physicochemical Properties and Storage. Retrieved from [1]
PubChem. Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]
Razzetti, R., et al. (1995).[1][2] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. Retrieved from
In Vivo Dosing of Delapril HCl in Rat Hypertension Models: Protocols and Scientific Considerations
An Application Guide for Preclinical Research Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with detailed guidelines and protocols for the in vivo admin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Preclinical Research
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with detailed guidelines and protocols for the in vivo administration of Delapril Hydrochloride (HCl) in rat models of hypertension. Delapril, a potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor, serves as a critical tool in cardiovascular research.[1][2] This guide moves beyond simple instructions to explain the scientific rationale behind protocol design, ensuring experimental robustness and data integrity. It includes step-by-step procedures for drug formulation, administration, and physiological monitoring, supported by established data from peer-reviewed literature.
Introduction: Delapril HCl in Cardiovascular Research
Delapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[3][4] Upon oral administration, it is metabolized into its active diacid forms, delapril diacid and 5-hydroxy delapril diacid.[5][6] These metabolites effectively inhibit ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is fundamental to blood pressure regulation.[7][8]
The high lipophilicity of Delapril enhances its penetration into tissues, allowing for potent inhibition of vascular ACE, not just the circulating enzyme.[2][5] This characteristic makes it a valuable compound for studying the role of tissue-specific RAAS in the pathophysiology of hypertension and end-organ damage, such as cardiac hypertrophy and renal sclerosis.[5][9] The Spontaneously Hypertensive Rat (SHR) is the most widely utilized and validated genetic model for these studies, as it mimics many features of human essential hypertension.[10][11][12][13]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Delapril exerts its antihypertensive effect by interrupting the RAAS cascade. This system begins with the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.
Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[3][7]
Delapril's active metabolites competitively inhibit ACE, blocking the formation of Angiotensin II.[3] This leads to vasodilation, reduced aldosterone secretion, decreased sodium and water retention, and ultimately, a lowering of blood pressure.[7][8]
Delapril's inhibitory action on Angiotensin-Converting Enzyme (ACE).
Pharmacokinetics and In Vivo Efficacy in Rats
Understanding the pharmacokinetic profile of Delapril in rats is essential for designing an effective dosing regimen.
Absorption and Metabolism: Following oral administration of 10 mg/kg in rats, approximately 57% of the dose is absorbed.[9] It is extensively metabolized by esterases into its primary active metabolite, a diacid derivative known as M-I.[9]
Time to Peak Concentration (Tmax): The peak plasma concentration of the active metabolite (M-I) is reached rapidly, within approximately 0.4 hours of oral dosing.[9]
Half-Life: The active metabolite exhibits a biphasic decline in plasma concentration, with two distinct half-lives of 0.6 and 9.1 hours, suggesting a rapid initial clearance followed by a more prolonged elimination phase.[9]
Antihypertensive Effect: Oral doses ranging from 1-10 mg/kg result in a significant and long-lasting reduction in blood pressure in various rat models of hypertension.[5][14][15] Studies in SHR models have consistently demonstrated efficacy, with doses of 3 mg/kg and 10 mg/kg showing potent ACE inhibition and antihypertensive action.[14][15][16][17][18]
Recommended Dosing Guidelines
The appropriate dose of Delapril HCl depends on the specific hypertension model, the duration of the study, and the desired therapeutic effect. Based on published literature, a daily oral dose is standard practice.
Starting Dose Recommendation: For initial studies in SHR or other rat hypertension models, a dose of 5 to 10 mg/kg/day administered via oral gavage is a well-supported starting point.
Detailed Experimental Protocols
Scientific integrity requires meticulous and reproducible methods. The following protocols provide step-by-step guidance for a typical study.
Protocol 1: Preparation of Delapril HCl for Oral Administration
Delapril HCl has limited solubility in water. Therefore, a suspension or a solution using a vehicle system is required. The following vehicle is widely cited and effective.[6][14]
Materials:
Delapril HCl powder
Dimethyl sulfoxide (DMSO)
PEG300 (Polyethylene glycol 300)
Tween-80 (Polysorbate 80)
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Sterile conical tubes and micropipettes
Procedure (to prepare a 2 mg/mL solution):
Justification: This protocol creates a stable vehicle that enhances the solubility and bioavailability of the lipophilic compound for oral administration. DMSO is a powerful solvent, PEG300 acts as a co-solvent, Tween-80 is a surfactant that improves stability, and saline serves as the biocompatible diluent.
Initial Solubilization: Weigh the required amount of Delapril HCl. Prepare a stock solution in DMSO (e.g., 20 mg/mL). Ensure the powder is fully dissolved; gentle warming or sonication may be applied if necessary.[6]
Vehicle Preparation (Sequential Addition is Critical):
a. In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final solution required.
b. Add 100 µL of the 20 mg/mL DMSO stock solution. Mix thoroughly until a clear solution is formed.
c. Add 50 µL of Tween-80. Mix again until the solution is homogeneous.
d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
Final Concentration: This procedure yields a final Delapril HCl concentration of 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Storage: Prepare the formulation fresh daily. If short-term storage is needed, keep it at 4°C, protected from light, for no more than 24-48 hours.
Protocol 2: Administration via Oral Gavage
Materials:
Appropriately sized rat oral gavage needles (stainless steel, ball-tipped)
Syringes (1 mL or 3 mL)
Prepared Delapril HCl formulation
Procedure:
Animal Handling: Gently but firmly restrain the rat. Ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.
Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight (e.g., for a 300g rat and a 10 mg/kg dose, using a 2 mg/mL solution: (10 mg/kg * 0.3 kg) / 2 mg/mL = 1.5 mL).
Gavage Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the correct insertion depth.
Administration: Gently insert the ball-tipped needle into the mouth, passing over the tongue into the esophagus. Do not force the needle. Administer the calculated volume smoothly.
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Justification: The tail-cuff method is a non-invasive technique widely used to monitor systolic and diastolic blood pressure in rats.[13] Acclimatizing the animals to the procedure is critical for obtaining accurate and consistent readings by minimizing stress-induced blood pressure elevation.
Procedure:
Acclimatization: For at least 3-5 days prior to the first experimental measurement, place the rats in the restrainers and allow them to habituate to the warming platform and tail cuff inflation for 10-15 minutes daily.
Measurement:
a. Place the rat in a plastic restrainer set on a warming platform to promote vasodilation of the tail artery.
b. Secure the tail cuff and pulse sensor around the base of the rat's tail.
c. Initiate the automated measurement cycle on the system (e.g., CODA system). The system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns.
d. Record at least 5-10 consecutive successful readings and average them to obtain a reliable measurement for that time point.
Data Collection Schedule: Measure blood pressure at baseline (before treatment) and at regular intervals throughout the study (e.g., weekly, or at specific time points post-dosing to assess peak effect).
Recommended Experimental Workflow
A well-designed study workflow ensures that all variables are controlled and data is collected systematically.
Standard workflow for an in vivo hypertension study.
Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
What is the mechanism of Delapril Hydrochloride? - Patsnap Synapse. [Link]
What is Delapril Hydrochloride used for? - Patsnap Synapse. [Link]
Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Cardiovasc Drugs Ther. [Link]
The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat - PubMed. [Link]
Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat - PubMed. [Link]
Spontaneously Hypertensive Rats - American Heart Association Journals. [Link]
Effect of delapril hydrochloride on angiotensin II release from isolated rat hind legs. Eur J Pharmacol. [Link]
Spontaneously hypertensive rat - Wikipedia. [Link]
Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed. [Link]
Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed. [Link]
Anti-hypertensive Effect of Oral Controlled-release Microspheres Containing an ACE Inhibitor (Delapril Hydrochloride) in Rats | Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]
Application Note: High-Fidelity UV-Vis Spectrophotometric Analysis of Delapril Hydrochloride
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the quantitative UV-Vis spectrophotometric determinati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Objective: To provide a comprehensive, mechanistically grounded protocol for the quantitative UV-Vis spectrophotometric determination of Delapril Hydrochloride, emphasizing spectral resolution in complex formulations and stability-indicating contexts.
Introduction & Mechanistic Principles
Delapril hydrochloride (DEL) is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of essential hypertension. Chemically, DEL features an indane ring and a peptide-like backbone. These structural elements serve as distinct chromophores, allowing the molecule to exhibit significant ultraviolet (UV) absorption.
In aqueous solutions, the zero-order UV spectrum of Delapril hydrochloride displays a high absorption band in the region of 200 to 230 nm, with a maximum absorption (
) typically observed around 210–228 nm depending on the solvent microenvironment[1]. While direct zero-order UV spectrophotometry is highly sensitive, DEL is frequently co-formulated with other antihypertensive agents (such as manidipine or indapamide), which absorb in overlapping UV regions[2]. Consequently, advanced spectrophotometric techniques—such as first-order derivative (1D-UV) spectroscopy or Partial Least Squares Regression (PLSR)—are required to mathematically resolve these overlapping signals without the need for prior chromatographic separation[1][2].
As a Senior Application Scientist, it is critical to understand that a robust analytical method is not merely a sequence of steps, but a carefully engineered system where every variable is optimized for a specific chemical reason.
Solvent Selection: The Case for Aqueous Systems
The choice of diluent fundamentally dictates the accuracy of the UV-Vis assay. While many organic solvents can dissolve DEL, ultrapure water is the solvent of choice for this protocol.
Causality: The use of organic modifiers like methanol alters the dielectric constant of the solution, which can induce solvatochromic shifts in the absorption spectra of DEL, rendering simultaneous multicomponent analysis unfeasible[1]. Furthermore, water acts as a "green" analytical solvent, minimizing toxicological risks, reducing hazardous waste, and maintaining the chemical stability of the drug during the analysis window[1].
Wavelength and Spectral Processing Selection
Direct UV measurement at 210 nm is susceptible to interference from tablet excipients and co-formulated active pharmaceutical ingredients (APIs).
Causality: To create a self-validating and highly specific system, we employ First-Order Derivative Spectrophotometry (1D-UV) . By differentiating the zero-order spectrum with respect to wavelength (
), broad baseline shifts caused by excipient scattering are eliminated. For DEL, setting the wavelength to 228 nm with a wavelength interval () of 4.0 nm isolates the DEL signal entirely from common co-drugs like manidipine (which is measured at 246 nm)[1].
Caption: Analytical workflow for the derivative UV-Vis determination of Delapril Hydrochloride.
This protocol is designed as a self-validating system. It incorporates concurrent blanking, system suitability checks, and matrix spike recoveries to ensure that every analytical run verifies its own accuracy.
Materials and Instrumental Setup
Instrument: Double-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda series or equivalent) equipped with 1 cm path-length quartz cuvettes[2].
Reagents: Delapril hydrochloride reference standard (purity > 99%), ultrapure water (18.2 MΩ·cm), and commercial DEL tablets.
Primary Stock Solution: Accurately weigh 10.0 mg of DEL reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up to volume with ultrapure water to yield a concentration of 1.0 mg/mL. Self-Validation Step: Sonicate for 5 minutes to ensure complete dissolution; visually inspect for particulates.
Working Standard Solutions: Transfer appropriate aliquots of the stock solution into a series of 10 mL volumetric flasks to prepare calibration standards ranging from 18 to 54 μg/mL [1].
Sample Preparation (Tablet Formulation)
Weigh and finely powder 20 tablets containing Delapril hydrochloride.
Accurately weigh a portion of the powder equivalent to the average weight of one tablet (or a specific target mass of DEL) and transfer it into a 100 mL volumetric flask.
Add 50 mL of ultrapure water and mechanically shake/sonicate for 15 minutes to extract the API.
Dilute to volume with water, mix thoroughly, and filter through a 0.45 μm PTFE syringe filter. Discard the first 3 mL of the filtrate to prevent adsorption artifacts.
Dilute the filtrate to achieve a target working concentration (e.g., 36 μg/mL)[1].
Measurement and Data Processing
Baseline Correction: Record the baseline using ultrapure water in both the reference and sample quartz cells.
Zero-Order Scanning: Scan the calibration standards and sample solutions from 200 to 300 nm.
Derivative Processing: Apply the instrumental electronic differentiation to obtain the 1D-UV spectra (
= 4.0 nm).
Quantification: Measure the amplitude of the derivative signal at 228 nm for all solutions[1]. Construct a calibration curve by plotting the 1D amplitude against the DEL concentration.
Method Validation & Quantitative Data
To ensure trustworthiness, the method must be validated according to ICH guidelines (Q2R1). The following table summarizes the typical validation metrics achieved using this optimized aqueous 1D-UV method[1][2].
Validation Parameter
Result / Acceptance Criteria
Mechanistic Implication
Linearity Range
18 – 54 μg/mL
Covers 50% to 150% of the target analytical concentration (36 μg/mL).
Correlation Coefficient ()
0.9994
Demonstrates strict adherence to Beer-Lambert's Law within the specified range.
Intra-day Precision (RSD)
1.47%
Confirms instrumental stability and repeatability of the derivative processing.
Inter-day Precision (RSD)
1.31%
Validates the robustness of the aqueous solvent system over multiple days.
Accuracy (Recovery)
98.98% ± 1.0%
Proves the absence of matrix effects from tablet excipients at 228 nm.
Forced Degradation & Stability-Indicating Context
While UV-Vis spectrophotometry is primarily a quantitative tool for release testing, it plays a vital role in preliminary forced degradation studies. Delapril is susceptible to various degradation pathways, which can alter its chromophoric structure and, consequently, its UV absorption profile[3].
When conducting stability-indicating assays, the UV-Vis spectra of the stressed samples are compared against the unstressed standard to detect hypsochromic (blue) or bathochromic (red) shifts, which indicate structural cleavage or oxidation.
Caption: Primary forced degradation pathways of Delapril evaluated during stability testing.
By integrating this UV-Vis protocol with orthogonal techniques like RP-HPLC[3], researchers can establish a comprehensive, self-validating quality control framework for Delapril hydrochloride formulations.
References
Todeschini, V., Barden, A. T., Sfair, L. L., Sangoi, M. S., & Volpato, N. M. (2013). First-Order Derivative UV Spectrophotometric Method for Simultaneous Measurement of Delapril and Manidipine in Tablets. Acta Chimica Slovenica.
BenchChem. Delapril in Solution: A Technical Support Guide to Stability and Degradation.
Periódicos Científicos da UFRGS. Multicomponent Spectrophotometric Method for Simultaneous Analysis of Delapril and Indapamide in tablets.
This guide details the formulation protocols for Delapril Hydrochloride , a lipophilic non-sulfhydryl ACE inhibitor prodrug.[2][1] While the hydrochloride salt form improves aqueous solubility compared to the free base, the compound exhibits significant chemical instability.[2][1] Like other ACE inhibitors (e.g., Enalapril, Ramipril), Delapril is prone to two primary degradation pathways:[2][1]
Hydrolysis: Breakdown of the ester moiety into the active diacid metabolite (prematurely) and ethanol.[2][1]
Intramolecular Cyclization: Formation of Diketopiperazines (DKP) under stress conditions (moisture, heat, compression).[2][1]
This application note provides a self-validating workflow to engineer a robust oral dosage form that maximizes shelf-life stability while ensuring rapid bioavailability.
Preparation: Mix API and Excipient in a 1:1 ratio (w/w).
Control: Pure API.
Conditions: Store samples at
(Open and Closed vials) for 4 weeks.
Analysis: Analyze via HPLC for DKP and Diacid content.
Critical Insight: Avoid Magnesium Stearate if possible, or use it in low concentrations.[2][1] The alkaline nature of MgO impurities in stearates can catalyze ester hydrolysis.[2][1] Stearic acid or Sodium Stearyl Fumarate (SSF) are preferred lubricants for ACE inhibitors due to their lower pH impact and lack of metal cations that might stabilize the transition state for cyclization.[2][1]
Given the hydrolysis risk, Wet Granulation is contraindicated .[2][1] Direct Compression (DC) is preferred, but if flowability is poor, Dry Granulation (Roller Compaction) is the gold standard.[2][1]
The following diagram illustrates the decision logic for selecting the manufacturing method based on API properties.
Figure 2: Decision matrix selecting Roller Compaction to mitigate hydrolysis risks while addressing flowability.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5362115, Delapril Hydrochloride.[2][1] Retrieved from [Link][2][1][3]
Sheskey, P. J., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[2][1] (Standard reference for excipient compatibility).
U.S. Food and Drug Administration (FDA). Guidance for Industry: Stability Testing of New Drug Substances and Products.[2][1] Retrieved from [Link][2][1]
Staniforth, J., & Aulton, M. E. (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines.[2][1] Elsevier.[2][1] (Reference for Roller Compaction parameters).
Application Note: Cell-Based Evaluation of ACE Inhibition by Delapril HCl
Abstract & Introduction Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I (Ang I) to the potent vasoconstrictor Angiot...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II). Delapril Hydrochloride (Delapril HCl) is a non-sulfhydryl, lipophilic ACE inhibitor used to treat hypertension.[1]
Unlike simple cell-free enzymatic screens, cell culture assays provide a physiological context, accounting for membrane-bound ACE orientation, drug permeability, and cellular metabolism. This is critical for Delapril HCl, which is a prodrug . While the hydrochloride salt improves solubility, the compound relies on hydrolytic conversion (de-esterification) to its active metabolite, Delapril-diacid (5-hydroxy-delapril diacid) , to exert maximal inhibitory potency.
This guide details a high-sensitivity Fluorometric ACE Activity Assay using Human Umbilical Vein Endothelial Cells (HUVECs). It bridges the gap between chemical inhibition and cellular physiology, ensuring reproducible IC50 generation.
Experimental Design & Mechanistic Rationale
The Prodrug Challenge in In Vitro Models
Delapril HCl is an esterified prodrug. In in vivo models, hepatic esterases rapidly convert it to the active diacid. In in vitro endothelial models, esterase activity is present but variable.
Scientific Integrity Note: If measuring immediate enzyme kinetics (15-30 min), use Delapril Diacid (the active metabolite) if available.
Delapril HCl Protocol: If testing Delapril HCl specifically, the assay must allow for cellular uptake and intracellular metabolism, or be performed over a longer incubation period (24h) to assess downstream phenotypic effects (e.g., inhibition of Ang II-induced hypertrophy). The protocol below focuses on surface ACE inhibition , the primary mode of action for vascular control.
Mechanism of Action Diagram
The following diagram illustrates the RAAS pathway and the specific intervention point of Delapril.
Figure 1: Mechanism of Action. Delapril HCl requires bio-activation to the diacid form to effectively inhibit ACE and block Ang II production.
This protocol measures the activity of ecto-ACE on the surface of living endothelial cells.[4]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the intact cell ACE activity assay.
Step-by-Step Procedure
Step 1: Cell Seeding
Seed HUVECs (P2-P4) into a black-walled, clear-bottom 96-well plate at a density of 20,000 cells/well .
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and monolayer formation.
Step 2: Preparation of Delapril HCl
Dissolve Delapril HCl in DMSO to create a 10 mM Stock .
Prepare serial dilutions (1:10) in Assay Buffer to range from 100 µM down to 0.1 nM.
Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
Step 3: Assay Initiation
Gently aspirate culture media from the wells.
Wash cells once with 150 µL of warm Assay Buffer .
Add 50 µL of Delapril HCl dilutions to appropriate wells.
Controls: Include "No Inhibitor" (Buffer only) and "Positive Control" (10 µM Captopril).
Pre-incubation (Critical): Incubate for 15 minutes at 37°C. This allows the drug to interact with the surface enzyme.
Step 4: Substrate Addition & Measurement
Prepare a 2x solution of the fluorogenic substrate Abz-Gly-Phe(NO2)-Pro (50 µM in Assay Buffer).
Add 50 µL of Substrate solution to each well (Final reaction volume = 100 µL; Final Substrate conc = 25 µM).
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Kinetic Read: Measure fluorescence (Ex: 320 nm / Em: 420 nm) every 60 seconds for 45-60 minutes.
Data Analysis & Validation
Calculating Activity
Do not use endpoint values alone. Calculate the slope (Vmax) of the linear portion of the fluorescence vs. time curve for each well.
IC50 Determination
Plot Log[Delapril HCl] (x-axis) vs. % Relative Activity (y-axis). Fit the data using a non-linear regression (4-parameter logistic curve) to determine the IC50.
Expected Results Table
Condition
Expected Outcome
Mechanistic Note
Vehicle Control
High Fluorescence Slope
Uninhibited ACE cleaves substrate efficiently.
Captopril (10 µM)
< 5% Activity
Complete blockade of active site.
Delapril HCl (High Dose)
Low Activity
Dose-dependent inhibition.
EDTA treated (Negative)
< 1% Activity
Zinc chelation irreversibly inactivates ACE.
Troubleshooting & Optimization
Low Signal:
Cause: HUVECs passage number too high (>P5). ACE expression is lost.[4]
Solution: Use fresh cells or treat with PMA (Phorbol 12-myristate 13-acetate) at 10 ng/mL for 24h prior to assay to upregulate ACE.
High Background:
Cause: Phenol red in media or dead cells.
Solution: Ensure thorough washing with Assay Buffer. Use phenol-red-free media if possible.
Inconsistent IC50:
Cause: Prodrug hydrolysis variability.
Solution: Verify if your specific HUVEC batch has sufficient esterase activity. If Delapril HCl shows weak inhibition compared to literature, consider hydrolyzing the stock solution (alkaline hydrolysis) before adding to the assay to generate the diacid form artificially.
References
Mechanism of Delapril: Razzetti, R., et al. "Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor."[5] The American Journal of Cardiology, 1995.
Fluorogenic Substrate Methodology: Carmona, A. K., et al. "Internally quenched fluorogenic substrates for angiotensin I-converting enzyme."[6] Biochemical Journal, 2006.
HUVEC ACE Expression: Dedio, J., et al. "Modulation of angiotensin-converting enzyme in cultured human vascular endothelial cells." Hypertension, 1991.
Technical Support Center: Delapril Hydrochloride Solubility & Stability Guide
[1] Executive Summary & Physicochemical Profile[2][3][4] Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Delapril Hydrochloride (Delapril HCl).
Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Delapril Hydrochloride (Delapril HCl). While Delapril HCl is the salt form designed for better solubility, researchers often encounter precipitation in physiological buffers (like PBS) or rapid degradation during long-term assays.[1][2][3]
Delapril is an ester prodrug.[3][4][5] Its solubility is dictated by its ionization state (pH-dependent), while its utility is limited by the hydrolytic instability of its ester bond.[2]
Quick Reference Data
Property
Value
Critical Note
Molecular Weight
489.01 g/mol
Salt form
Water Solubility
Low (< 2 mg/mL)
Highly pH dependent.[1][3][4] In pure water (acidic due to HCl), it dissolves.[2] In neutral buffers, it may precipitate.
Converts to Delapril Diacid (active metabolite) and diketopiperazines in solution.[2]
Troubleshooting Guide: Solubility & Stability
Use this section to diagnose specific issues encountered during solution preparation.
Issue A: "My compound precipitates immediately upon adding the stock solution to PBS (pH 7.4)."
Diagnosis:pH-Induced Zwitterionic Precipitation.
Delapril contains a secondary amine and a carboxylic acid group.[1][2][3] At physiological pH (7.4), the molecule approaches its isoelectric point where net charge is minimal, reducing aqueous solubility. Additionally, the high chloride concentration in PBS can suppress the solubility of the hydrochloride salt via the Common Ion Effect .
Solution:
Switch Buffers: Avoid high-chloride buffers like PBS if possible.[1][3] Use 10-20 mM Acetate (pH 4.5-5.0) or Citrate buffer for in vitro assays where physiological pH is not strictly required.[2][3]
Cyclodextrin Complexation: If pH 7.4 is mandatory, pre-complex the drug with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding to the buffer (See Protocol 1).[1][2][3]
Sequential Dilution: Do not add neat DMSO stock directly to static buffer. Vortex the buffer rapidly while adding the stock dropwise to prevent local concentration hotspots that trigger nucleation.
Issue B: "The solution is clear, but HPLC shows degradation after 24 hours."
Diagnosis:Ester Hydrolysis.
The indanyl ester moiety in Delapril is susceptible to hydrolysis, a reaction catalyzed by both hydroxide ions (alkaline pH) and heat.
Solution:
Temperature Control: Never use heat to assist dissolution.[2][3] Keep all solutions on ice (4°C).
Fresh Preparation: Delapril HCl solutions in aqueous media should be prepared immediately before use . For multi-day experiments, use aliquoted DMSO stocks stored at -20°C.
Issue C: "I need a high concentration (>10 mM) for animal dosing, but it won't dissolve."
Diagnosis:Saturation Limit Reached.
Aqueous buffers alone cannot support high concentrations of this lipophilic drug.
Solution:
Cosolvent System: Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Water .[2][3]
SBE-β-CD: Use Sulfobutyl ether-β-cyclodextrin (Captisol®) instead of standard buffers.[1][2][3] It is superior for parenteral formulations.[2][3]
Decision Pathways & Mechanisms
The following diagrams illustrate the logical flow for selecting a solvent system and the experimental workflow for solubility profiling.
Diagram 1: Solubility Strategy Decision Tree
Caption: Decision tree for selecting the appropriate solvent system based on concentration requirements and assay type.
Validated Experimental Protocols
Protocol 1: Cyclodextrin-Enhanced Solubilization (The "Gold Standard")
Best for: Cell culture and sensitive enzymatic assays at neutral pH.[1][2][3]
Principle: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic indanyl ring of Delapril, preventing precipitation while shielding the ester bond from hydrolytic attack.[1][2][3]
Prepare Carrier Solution: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) solution.[1][2][3] (e.g., 2g cyclodextrin in 10mL water).[2]
Add Drug: Add Delapril HCl powder slowly to this solution to achieve a target concentration of 2–5 mg/mL .
Equilibration: Vortex vigorously for 5 minutes. Do not heat. If particles remain, sonicate in a water bath at room temperature for 10 minutes.
Clarification: Filter the solution through a 0.22 µm PVDF filter to remove any non-complexed solid.
Usage: This stock can now be diluted into cell culture media (pH 7.4) without immediate precipitation.[2][3]
Protocol 2: The "Shake-Flask" Solubility Determination
Use this to validate solubility in your specific buffer.[1][2][3]
Caption: Workflow for determining thermodynamic solubility while minimizing degradation risks.
Critical Note on Protocol 2: Unlike stable drugs where 24-48h shaking is standard, Delapril's ester bond requires a shorter equilibrium time (4-6 hours) to measure solubility rather than degradation products.[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I autoclave Delapril HCl solutions?A:No. Autoclaving will destroy the molecule via hydrolysis and thermal degradation. Sterilize solutions using 0.22 µm filtration only.[2][3]
Q: Why does my DMSO stock turn yellow over time?A: This indicates oxidative degradation or diketopiperazine formation.[3] Discard stocks that have changed color.[2][3] Store DMSO stocks at -20°C or -80°C, protected from light and moisture (hygroscopic DMSO accelerates hydrolysis).[2][3]
Q: Is the "Common Ion Effect" really significant for Delapril?A: Yes. Because Delapril is supplied as a Hydrochloride salt, adding it to a high-chloride buffer (like PBS, which is ~137 mM NaCl) shifts the equilibrium toward the solid precipitate, especially at the limits of solubility. Using low-chloride buffers (like HEPES or Nitrate-based buffers, if compatible with your assay) can improve solubility.[1][2][3]
References
PubChem. (2025).[2][3][5][9] Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information.[2][3] Link
MedChemExpress. (2024).[2][3] Delapril Hydrochloride Product Information and Solubility Data. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols). Link
Selleck Chemicals. (2024).[2][3] Delapril HCl Solubility and Stability Guidelines. Link
ChemicalBook. (2024).[2][3] Delapril HCl Properties and Safety. Link
Troubleshooting degradation of C26H33ClN2O5 under stress conditions
The following technical guide addresses the stability and degradation profile of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] This guide is structured to ass...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability and degradation profile of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] This guide is structured to assist researchers in troubleshooting impurity spikes and mass balance issues during stress testing and formulation development.
Select the symptom that best matches your observation to jump to the root cause and solution.[1]
Symptom
Likely Root Cause
Immediate Action
New Peak (RRT < 1.0)
Hydrolysis (Acid/Base/Moisture).[1][2][3] The ethyl ester has cleaved to form Delapril Diacid .[1]
Check humidity controls and pH of mobile phase.[1] Confirm identity with LC-MS (M-28 loss).[1][2]
New Peak (RRT > 1.0)
Cyclization . Formation of Delapril Diketopiperazine (DKP) .[1][2] Common in thermal stress or solid-state heating.[1][2][3]
Reduce drying temperatures.[1] Check for steric acceleration in formulation.
Mass Balance Loss
Adsorption or Oxidation .[1][2][3] Drug may be sticking to filters/glassware or forming non-chromophoric oxidative species.[1]
Switch to low-binding vials. Add antioxidant (e.g., Sodium Metabisulfite) to stress media.[1]
Yellowing of Solution
Oxidation .[1][3] N-oxide formation or degradation of the indane moiety.[1][3]
Protect from light.[1] Sparge buffers with Nitrogen/Argon.[1]
Deep Dive: Degradation Mechanisms
Understanding the chemistry of Delapril Hydrochloride is essential for interpreting stress data.[1] The molecule contains two primary "weak points" that dictate its stability profile.[1]
A. Hydrolytic Degradation (The "Prodrug" Mechanism)
Delapril is a prodrug designed with an ethyl ester moiety to enhance lipophilicity.[1] In the presence of moisture, acids, or bases, this ester hydrolyzes to the active metabolite, Delapril Diacid (also known as Delaprilat).[1][2]
Trigger: High humidity (>60% RH), acidic/basic pH (pH < 3 or pH > 9).[1][2][3]
Observation: A polar degradant eluting before the parent peak in Reverse Phase HPLC.[1]
B. Intramolecular Cyclization (The "DKP" Pathway)
Like other ACE inhibitors (e.g., Enalapril, Moexipril), Delapril is susceptible to intramolecular nucleophilic attack.[1] The secondary amine of the alanine residue attacks the amide carbonyl, expelling water (or alcohol) to form a stable six-membered Diketopiperazine (DKP) ring.[1][2][3]
Trigger: Thermal stress (>50°C), particularly in the solid state or during drying processes.[1]
Observation: A non-polar degradant often eluting after or close to the parent peak.[1]
C. Degradation Pathway Diagram
The following diagram illustrates the kinetic competition between hydrolysis and cyclization.
Caption: Primary degradation pathways of Delapril HCl. The red path (Hydrolysis) dominates in aqueous/pH stress, while the yellow path (Cyclization) dominates in thermal/solid-state stress.[1][2][3]
Step-by-Step Stress Testing Protocol
Do not rely on generic ICH Q1A protocols alone. Use these targeted conditions optimized for ACE inhibitors.
Preparation
Stock Solution: 1.0 mg/mL in Methanol.
Working Concentration: 100 µg/mL (diluted in mobile phase).[1][2][3]
Experiment 1: Hydrolytic Stress (Acid/Base)
Objective: Force the formation of Delapril Diacid.
Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.
Base: Mix 1 mL Stock + 1 mL 0.01 N NaOH. (Note: ACE inhibitors are extremely labile to base; start with room temperature for 1 hour).[1][2]
Neutral: Mix 1 mL Stock + 1 mL Water. Heat at 80°C for 6 hours.
Stop Criteria: Neutralize samples immediately before injection. Target 10-20% degradation.
Experiment 2: Thermal Stress (Solid State)
Objective: Force the formation of DKP.
Protocol: Place 10 mg of solid Delapril HCl in a dry vial. Heat at 105°C for 4 hours.[1]
Analysis: Dissolve in methanol and inject. Compare against an unheated control.
Expectation: You should see a significant increase in the DKP impurity (often eluting later than the parent).[1]
Experiment 3: Oxidative Stress
Objective: Assess susceptibility of the indane and amine groups.
Protocol: Mix 1 mL Stock + 1 mL 3% H2O2. Keep at Room Temperature for 24 hours.
Warning: If using LC-MS, ensure excess peroxide is quenched (e.g., with Sodium Thiosulfate) to prevent source oxidation artifacts.[1][2][3]
Quantitative Reference Data
Stress Condition
Major Degradant
RRT (Approx)*
Mass Shift (LC-MS)
Acid (0.1 N HCl)
Delapril Diacid
~0.6 - 0.8
-28 Da (Loss of Ethyl)
Base (0.01 N NaOH)
Delapril Diacid
~0.6 - 0.8
-28 Da (Loss of Ethyl)
Thermal (Solid, 105°C)
Delapril DKP
~1.1 - 1.3
-18 Da (Loss of H2O)
Oxidative (3% H2O2)
N-Oxides
~0.9 or varied
+16 Da (Addition of O)
*Relative Retention Time (RRT) varies by column/method but Diacid is consistently early-eluting and DKP is late-eluting.[1][2][3]
FAQ: Expert Troubleshooting
Q: My "Acid Degradation" sample shows two peaks, but I expected only the Diacid. What is the second peak?A: If you used high heat (>80°C) with acid, you may have induced decarboxylation or cleavage of the amide bond itself, resulting in smaller fragments (e.g., the indane-glycine moiety).[1][2][3] Stick to 60°C to isolate the ester hydrolysis event.[1]
Q: I am seeing DKP formation even in my standard solution. Why?A: DKP formation is autocatalytic in solution, especially if the sample sits in the autosampler for >24 hours.
Fix: Maintain autosampler temperature at 4°C. Prepare standards fresh daily. Ensure the diluent pH is slightly acidic (pH 3-4) to protonate the amine and discourage nucleophilic attack.[1][2][3]
Q: Can I use UV detection for all degradants?A: Yes. Delapril and its major degradants (Diacid, DKP) retain the aromatic indane and phenyl rings, providing strong UV absorbance at 210-220 nm .[1][2][3]
References
Delapril Hydrochloride Structure & Properties . PubChem Compound Summary for CID 5362115. National Center for Biotechnology Information.[1] Link
Impurity Profiling of ACE Inhibitors . Epichem Reference Standards. (Identifies Delapril Diketopiperazine Impurity CAS 102996-90-7).[1][2][3][4] Link
Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril . Journal of Pharmaceutical and Biomedical Analysis. (Provides comparative degradation pathways for similar ACE inhibitors). Link
Continuous Flow Synthesis of ACE Inhibitors . MIT Open Access Articles. (Discusses thermal instability and DKP formation in Delapril synthesis). Link
Delapril Impurity Standards . Axios Research.[1][5] (Lists specific impurities including Delapril Impurity 1 HCl and DKP). Link
Identifying diketopiperazine impurities in Delapril HCl samples
To: Research & Development Team / Quality Control Division From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Identification & Control of Diketopiperazine Impurities in Delapril HCl In...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team / Quality Control Division
From: Senior Application Scientist, Technical Support Center
Subject: Technical Guide: Identification & Control of Diketopiperazine Impurities in Delapril HCl
Introduction
Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Like other members of the "pril" family (e.g., Enalapril, Ramipril), Delapril is susceptible to specific degradation pathways that complicate analytical profiling. The most persistent and chromatographically challenging of these is the formation of Diketopiperazine (DKP) derivatives.
This guide addresses the identification, separation, and control of the Delapril DKP impurity. It is designed to function as a self-validating troubleshooting resource, moving beyond simple "how-to" steps to explain the why behind the chemistry and the analytical physics.
Module 1: Understanding the Chemistry (FAQ)
Q1: What exactly is the Delapril DKP impurity?
The impurity is a cyclic condensation product formed by the intramolecular reaction of the dipeptide portion of the Delapril molecule. Unlike hydrolysis products (which lose the ester group), the DKP retains the side chains but locks the peptide backbone into a six-membered ring.
Official Name: Ethyl (2S)-4-phenyl-2-[(2S)-4-(2,3-dihydro-1H-inden-2-yl)-2-methyl-3,6-dioxopiperazin-1-yl]butanoate[1][2]
Common Name: Delapril Diketopiperazine (Delapril DKP)[1][2][3]
The formation is driven by the nucleophilic attack of the secondary amine (N-terminal) on the amide carbonyl of the adjacent residue. This reaction is favored by:
Steric Conformation: The cis isomer of the peptide bond brings the amine and carbonyl into proximity.
Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity.
Thermal Stress: Accelerates the dehydration/cyclization step.
Visualization of the Formation Pathway:
[1]
Module 2: Analytical Method Development (Protocol)
The high lipophilicity of the indanyl group in Delapril requires a specific Reverse Phase HPLC (RP-HPLC) approach. Standard C18 methods often fail to resolve the DKP from the main peak due to similar hydrophobic interactions.
Recommended Chromatographic Conditions
Parameter
Specification
Rationale
Column
C8 or C18 (High Carbon Load) (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm)
Delapril is highly lipophilic.[1] A C8 column often provides better peak shape and faster elution than C18, reducing band broadening for the late-eluting DKP.
Mobile Phase A
Phosphate Buffer (20 mM, pH 2.5)
Low pH suppresses silanol activity and ensures the amine is protonated, improving peak symmetry.
Mobile Phase B
Acetonitrile
Stronger eluent required for the indanyl group. Methanol often results in excessive backpressure and broader peaks.
Gradient
Time (min) / %B:0/30 15/60 20/60 25/30
A gradient is essential. Isocratic methods typically fail to resolve the DKP from the "Diacid" hydrolysis impurity.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV @ 215 nm
The DKP ring has weak UV absorption. 215 nm captures the amide bonds and the phenyl ring; 254 nm is less sensitive.
Diluent: Mix Mobile Phase A and Acetonitrile (50:50). Avoid pure methanol as a diluent to prevent potential transesterification artifacts.
Stock Solution: Dissolve Delapril HCl to 1.0 mg/mL. Sonicate for max 5 mins (prolonged sonication generates heat
DKP).
Filtration: Use 0.45 µm PVDF or PTFE filters. Avoid Nylon filters as they can adsorb the lipophilic active.
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I see a small peak growing in my sequence over time."
Diagnosis: This is the classic signature of on-column/in-vial degradation . Delapril is thermodynamically unstable in solution at room temperature, spontaneously cyclizing to DKP.
Corrective Action:
Thermostat Control: Ensure the autosampler is set to 4°C.
Run Time: Limit sequence length to < 12 hours.
pH Check: Ensure the sample diluent is not basic. DKP formation is catalyzed at extremes, but stability is best near pH 3-4.[1]
Scenario B: "I cannot resolve the DKP impurity from the Delapril Diacid."
Diagnosis: The "Diacid" (hydrolysis product) and DKP are the two main degradants. They often co-elute on standard C18 columns.
Corrective Action:
Change Selectivity: Switch to a Phenyl-Hexyl column.[1] The
interactions with the phenyl and indanyl rings of Delapril offer a different separation mechanism than pure hydrophobicity (C18), often pulling the DKP away from the Diacid.
Modify pH: Adjust Mobile Phase A pH to 2.0. The Diacid (containing free carboxylic acids) will be fully suppressed (neutral), increasing its retention, while the DKP (neutral amide) remains relatively unaffected.
Scenario C: "How do I confirm the peak is DKP without a standard?"
Diagnosis: You need to distinguish DKP (Cyclized) from Diacid (Hydrolyzed) and Linear Delapril.
Validation Logic:
Mass Spectrometry (LC-MS):
Delapril: m/z ~453 [M+H]+
Delapril Diacid: m/z ~425 [M+H]+ (Loss of ethyl ester)[1]
Delapril DKP: m/z ~435 [M+H]+ (Loss of water, -18 Da from parent)[1]
UV Spectrum: DKP has a distinct "end absorption" profile compared to the open-chain forms due to the rigid ring structure, often showing a higher A210/A254 ratio.
Decision Tree for Troubleshooting:
Module 4: Prevention & Control
To maintain the integrity of Delapril HCl standards and samples:
Moisture Control: The cyclization reaction releases water. Paradoxically, the presence of moisture (hydrolysis) competes with cyclization. However, in the solid state, keep humidity < 40% RH . High humidity facilitates the mobility required for the cyclization in the crystal lattice.
Excipient Compatibility: Avoid excipients with alkaline surfaces (e.g., Magnesium Stearate) without proper buffering, as they can catalyze degradation.
Storage: Store API and reference standards at -20°C .
References
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 154731366, Ramipril diketopiperazine. (Analogous Mechanism). Retrieved March 3, 2026, from [Link][1]
Stanisz, B. (2025).[4] Kinetics of degradation of enalapril maleate in dosage forms. ResearchGate. (Analogous ACE Inhibitor Stability). Retrieved March 3, 2026, from [Link]
Gumieniczek, A., et al. (2025). Delapril and manidipine characterization and purity evaluation in raw materials. ResearchGate. Retrieved March 3, 2026, from [Link]
Axios Research . (2024). Delapril HCl - CAS - 83435-67-0.[1][3][5] Retrieved March 3, 2026, from [Link][1]
Technical Support Center: Resolving Peak Tailing in Delapril Hydrochloride Chromatography
Executive Summary & Diagnostic Context[1][2] Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4] From a chromatographic perspective, it presents a classic cha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Context[1][2]
Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4] From a chromatographic perspective, it presents a classic challenge: it contains basic nitrogen atoms (secondary and tertiary amines) that interact aggressively with residual silanol groups on silica-based columns.[1][2]
The Core Problem:
In Reverse Phase HPLC (RP-HPLC), peak tailing (Symmetry Factor
) in Delapril analysis is rarely a random error. It is almost always caused by secondary silanophilic interactions .[1][2] The protonated amine of the drug () ion-exchanges with ionized silanols () on the stationary phase, causing a "drag" on the tailing edge of the peak.[1][2]
This guide provides a self-validating troubleshooting protocol to resolve these issues, ensuring compliance with USP/EP system suitability requirements (
, though is the internal target).
Diagnostic Workflow (Logic Map)
Before altering chemistry, use this logic flow to isolate the root cause.
Figure 1: Diagnostic decision tree for isolating peak tailing sources. Blue nodes indicate diagnostic steps; Green indicates resolution; Grey indicates optimization parameters.[1][2]
Technical Deep Dive: The "Why" and "How"
Module A: The Silanol Suppression Strategy (Chemical)
Delapril is a base.[1] At neutral pH, silica surfaces are negatively charged (
).[1][2] This creates an unintended ion-exchange mechanism.[1][2]
The Fix: You must operate at a pH where the silanols are protonated (neutral,
).
Target pH: 2.0 – 2.5.
Mechanism: At pH 2.5, the silanol surface is neutral. Although Delapril is fully protonated, there is no negative charge on the surface to attract it.
Buffer Selection: Use Phosphate or TFA (Trifluoroacetic acid).[1][2] Phosphate is preferred for UV detection; TFA is preferred for LC-MS but can suppress ionization.[1][2]
Module B: The Rotamer Effect (Thermodynamic)
ACE inhibitors like Delapril often exist as cis/trans rotamers around the amide bond. At room temperature, the interconversion between these isomers is slow on the chromatographic timescale, leading to peak splitting or broadening (often mistaken for tailing).
The Fix: Increase column temperature.
Target Temperature: 40°C – 50°C.
Mechanism: Higher thermal energy accelerates the rotamer interconversion rate so that it becomes faster than the separation process, resulting in a single, sharp, average peak.
Module C: Column Selection (Hardware)
Standard silica columns will fail.[1][2] You require "Type B" silica that is highly pure (low metal content) and end-capped.[1][2]
Q: I adjusted the pH to 2.5, but I still see tailing (T > 1.8). What now?A: This suggests the residual silanols are still accessible.[5] Add a "silanol blocker."[1][2] Add 0.1% Triethylamine (TEA) to the buffer component before adjusting the pH. TEA competes for the active sites on the column, effectively shielding the Delapril. Note: You must readjust the pH to 2.5 after adding TEA, as TEA is basic.
Q: My peak is broad, but symmetrical. Is this tailing?A: No, this is likely low efficiency or the "Rotamer Effect."
Check Connections: Ensure minimal dead volume in tubing.
Increase Temperature: Move from 25°C to 45°C or 50°C. This sharpens peaks for ACE inhibitors by accelerating isomerization.[1][2]
Q: Can I use Methanol instead of Acetonitrile?A: Yes, but Acetonitrile (ACN) is preferred for peak shape.[1] ACN is aprotic and less likely to participate in hydrogen bonding with the solute/silanols compared to Methanol. If you must use Methanol, expect higher backpressure and potentially slightly wider peaks.
Q: The retention time is shifting between runs.A: Delapril is sensitive to pH. If your buffer capacity is too low (e.g., < 10 mM), the pH inside the column may drift. Increase buffer concentration to 25-50 mM to stabilize the local pH environment.
Visualizing the Mechanism
The following diagram illustrates the molecular competition occurring inside your column.
Figure 2: Mechanistic comparison of silanol interactions. Scenario B represents the optimized condition described in this guide.
References
PubChem. (n.d.).[1][2] Delapril Hydrochloride | C26H33ClN2O5.[1][2][3][6] National Library of Medicine.[1][2] Retrieved March 3, 2026, from [Link][1]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved March 3, 2026, from [Link][1]
Chrom Tech. (2025).[1][2][7][8] What Causes Peak Tailing in HPLC? Retrieved March 3, 2026, from [Link]
LCGC International. (2022).[1][2] HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved March 3, 2026, from [Link]
Introduction: The Stability Profile of Delapril HCl
Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Unlike Captopril, it lacks a thiol group, reducing oxidative dimerization risks, but its stability is governed by two primary degradation pathways driven by its ester and peptide-like structure:
Hydrolysis: The ethyl ester moiety is highly susceptible to hydrolysis, converting the prodrug Delapril into its active diacid metabolite (Delaprilat ). This occurs rapidly in alkaline media and slower in acidic media.
Intramolecular Cyclization: Under specific stress (heat/moisture), the molecule can undergo cyclization to form diketopiperazine derivatives, a common degradation route for ACE inhibitors.
This guide addresses the technical challenges in separating these degradants from the API using HPLC/UHPLC.
Visualizing the Method Development Logic
The following diagram illustrates the decision matrix for developing a Stability Indicating Method (SIM) for Delapril, emphasizing the separation of the polar diacid metabolite from the lipophilic parent drug.
Caption: Workflow for optimizing Delapril HCl separation from its polar diacid metabolite and hydrophobic impurities.
Q: I am observing poor resolution between Delapril and its major degradant (Delaprilat/Diacid). The diacid elutes too close to the void volume. How do I fix this?
Technical Analysis:
Delaprilat is the dicarboxylic acid form of the drug. At neutral pH, it is fully ionized and highly polar, resulting in little to no retention on a C18 column. Delapril (parent) retains well due to the lipophilic indanyl group.
Corrective Protocol:
pH Suppression: You must suppress the ionization of the carboxyl groups. Lower the mobile phase pH to 2.0 – 2.5 . At this pH, the diacid exists in a non-ionized (protonated) state, significantly increasing its hydrophobicity and retention on the stationary phase.
Buffer Selection: Use Potassium Dihydrogen Phosphate (
) or Ammonium Phosphate adjusted with Orthophosphoric Acid.
Gradient Profile: Start with a high aqueous content (e.g., 90% Buffer) for the first 5 minutes to retain the diacid, then ramp up Acetonitrile to elute the parent Delapril.
Q: My Delapril peak shows significant tailing (Symmetry factor > 1.5). Is the column failing?
Technical Analysis:
Not necessarily. Delapril contains secondary amine functionalities. Tailing is often caused by the interaction of these positively charged amines with residual silanol groups (Si-OH) on the silica backbone of the column.
Corrective Protocol:
Column Choice: Switch to a "Base-Deactivated" (BDS) or highly end-capped C18 column (e.g., Inertsil ODS-3V or Symmetry C18).
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the active silanol sites, effectively "blocking" them from the drug molecule and sharpening the peak.
Q: In my base degradation study (0.1 N NaOH), the Delapril peak disappears, but I don't see a stoichiometric increase in the degradation product area. Where is the mass balance?
Technical Analysis:
This is a common artifact in UV detection.
Response Factor: The extinction coefficient (
) of the degradation product (Delaprilat) may differ from the parent drug at the selected wavelength.
Secondary Degradation: In strong alkali, the diacid itself may degrade further or ring-open/cyclize into species with low UV absorbance.
Corrective Protocol:
Wavelength Optimization: Ensure you are detecting at an isosbestic point or a wavelength where the carbonyl/amide bonds absorb strongly (210–215 nm). The aromatic indanyl group absorbs well here.
Milder Conditions: 0.1 N NaOH might be too harsh, causing "over-cooking." Repeat the experiment with 0.01 N NaOH at room temperature for 1-2 hours. The goal is 10-20% degradation, not total destruction.
Visualizing the Degradation Pathway[2][3]
Caption: Primary degradation pathways of Delapril HCl leading to Diacid (hydrolysis) and Diketopiperazine (cyclization).
Module 3: Sample Preparation & Recovery
Q: I am getting low recovery (< 90%) when extracting Delapril from tablet formulations. Is the drug binding to excipients?
Technical Analysis:
Delapril HCl is lipophilic.[1][2] If you use a diluent that is too aqueous (to match the initial mobile phase conditions for peak shape), the drug may not fully solubilize from the tablet matrix, or it may adsorb to the filter membrane.
Corrective Protocol:
Diluent Match: Do not dissolve directly in the mobile phase if it is >80% buffer.
Extraction Solvent: Prepare a stock solution using Methanol or Acetonitrile:Water (80:20) . The organic solvent disrupts excipient binding.
Sonication: Sonicate for at least 15-20 minutes with intermittent shaking.
Filter Compatibility: Avoid Nylon filters if adsorption is suspected; use PVDF or PTFE (hydrophilic) syringe filters. Saturate the filter with 2-3 mL of solution before collecting the filtrate for analysis.
Gumieniczek, A., & Berecka, A. (2010). Stability-indicating HPLC method for determination of Delapril in pharmaceutical formulations. Journal of Chromatographic Science.
Stanisz, B. (2004). Kinetics of degradation of delapril hydrochloride in solid phase. Il Farmaco.
Pharmacopoeial Forum. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3]
Overcoming matrix effects in LC-MS analysis of C26H33ClN2O5
Technical Support Center: C26H33ClN2O5 Analysis Welcome to the Troubleshooting and Guidance Center for the LC-MS Analysis of C26H33ClN2O5. This resource is designed for researchers, analytical scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: C26H33ClN2O5 Analysis
Welcome to the Troubleshooting and Guidance Center for the LC-MS Analysis of C26H33ClN2O5. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of C26H33ClN2O5. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex bioanalytical challenges.
Section 1: Understanding the Challenge: What Are Matrix Effects?
This section addresses the fundamental principles of matrix effects and why they are a critical consideration for the accurate quantification of C26H33ClN2O5.
Q1: What are matrix effects, and why are they a significant problem in the LC-MS analysis of C26H33ClN2O5?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix.[1][2] The "matrix" refers to all the components in the sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1] For a molecule like C26H33ClN2O5, which is likely analyzed from complex biological matrices such as plasma or serum, these effects can lead to:
Ion Suppression: The most common effect, where matrix components compete with the analyte for charge in the ion source or inhibit the formation of gas-phase ions, leading to a decreased signal and poor sensitivity.[3][4][5]
Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]
These phenomena are not merely theoretical; they directly compromise the accuracy, precision, and reproducibility of your quantitative results, which is unacceptable in regulated bioanalysis.[6] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation.[7]
Q2: What are the primary molecular culprits behind matrix effects in plasma or serum samples?
A: While many endogenous substances can contribute, the most notorious cause of ion suppression in bioanalysis using electrospray ionization (ESI) are phospholipids .[3][8] These are major components of cell membranes and often co-extract with analytes during simpler sample preparation methods like protein precipitation.[8] During reverse-phase chromatography, phospholipids tend to elute in the middle of the organic gradient, a region where many drug molecules like C26H33ClN2O5 also elute, leading to direct co-elution and competition in the ion source.[8] Other contributing factors include salts and formulation agents (e.g., polyethylene glycol) from dosed samples.[9]
Caption: Workflow for the Quantitative Assessment of Matrix Effects.
Section 3: Troubleshooting Guide: Mitigation and Compensation Strategies
This section provides solutions to common problems encountered during method development and sample analysis.
Q4: My analyte peak area is highly variable between samples, and my IS-Normalized MF is outside the acceptable range (e.g., 0.75). What is the most effective first step?
A: This indicates significant and variable matrix effects that your internal standard cannot compensate for. The most effective strategy is to improve your sample preparation to remove the interfering matrix components before they enter the LC-MS system. [3][6]While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.
[10][11]
Comparison of Common Sample Preparation Techniques
Technique
Principle
Pros
Cons
Effectiveness for C26H33ClN2O5
Protein Precipitation (PPT)
Add organic solvent (e.g., acetonitrile) to precipitate proteins.
Fast, simple, inexpensive.
Non-selective; leaves phospholipids and salts in the supernatant. [11]
Low: Often insufficient, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE)
Partition analyte into an immiscible organic solvent based on pH and polarity.
This protocol is a robust starting point for a basic molecule like C26H33ClN2O5, leveraging both hydrophobic and ionic interactions for superior cleanup.
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This ensures the basic nitrogen in C26H33ClN2O5 is protonated.
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
Loading: Load the pre-treated sample onto the cartridge.
Washing:
Wash 1: 1 mL of 0.1 M acetic acid. This removes neutral and acidic interferences.
Wash 2: 1 mL of methanol. This removes hydrophobic, non-basic interferences like phospholipids.
Elution: Elute the C26H33ClN2O5 with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Q5: I've implemented SPE, and my extracts are much cleaner, but I still observe some minor, consistent ion suppression. What's my next move?
A: If your sample preparation is optimized, the next step is to refine your chromatographic separation . The goal is to achieve temporal separation between the elution of C26H33ClN2O5 and any remaining interfering components. [1]Even with good SPE, some matrix components will persist.
Adjust the Gradient: Instead of a steep, fast gradient, try a shallower gradient. This increases the separation between compounds, potentially resolving your analyte from the interference.
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase. These columns offer different (e.g., pi-pi) interactions that can alter the elution order of analytes and matrix components.
Use a Divert Valve: Program the divert valve to send the initial, highly aqueous (and often "dirty") part of the run to waste, only switching the flow to the mass spectrometer just before your analyte elutes.
[12]
Q6: How can I ensure the highest level of accuracy and precision if I cannot completely eliminate matrix effects?
A: The ultimate tool for ensuring data integrity in the face of matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .
[13][14]
A SIL-IS is a version of your analyte (C26H33ClN2O5) where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). The key principle is that the SIL-IS is chemically identical to the analyte. [14]Therefore, it will:
Have the same extraction recovery.
Co-elute perfectly from the LC column (though minor shifts can occur with heavy deuterium labeling).
[15]* Experience the exact same degree of ion suppression or enhancement as the analyte.
[1]
By calculating the peak area ratio of the analyte to the SIL-IS, any variability caused by matrix effects is effectively cancelled out, leading to highly accurate and precise quantification. [16]This is the gold standard and is expected by regulatory bodies for robust bioanalytical methods.
[17]
Caption: A Hierarchical Strategy for Overcoming Matrix Effects.
Section 4: Frequently Asked Questions (FAQs)
Q: Can't I just dilute my sample to reduce matrix effects?
A: Yes, dilution is a valid strategy and can be effective if the concentration of your analyte is high enough. [11]By diluting the sample, you reduce the concentration of all components, including the interfering matrix. However, this approach directly reduces the on-column concentration of your analyte, which can compromise the method's sensitivity and may not be feasible if you need to achieve a low Lower Limit of Quantification (LLOQ).
[11]
Q: My deuterated (²H) SIL-IS elutes slightly earlier than my analyte. Is this a problem?
A: Potentially, yes. This is a known phenomenon called the "deuterium isotope effect". [17]If the separation is significant, the analyte and the SIL-IS may not be co-eluting with the same matrix interferences, meaning they will not experience the same degree of ion suppression. [18]This undermines the fundamental principle of using a SIL-IS. For the most robust methods, a ¹³C or ¹⁵N-labeled internal standard is preferred as they exhibit virtually no chromatographic shift. [20]If using a deuterated standard, you must validate that the IS-Normalized Matrix Factor is within acceptable limits (0.85-1.15) across multiple matrix sources.
[18]
Q: What are the regulatory expectations for matrix effect validation?
A: Regulatory bodies like the FDA (in its M10 Bioanalytical Method Validation Guidance) require a thorough assessment of matrix effects. [21]You must demonstrate that the method is selective and that the matrix does not interfere with the quantification of the analyte. [8][22]This typically involves performing the post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of matrix effects between individuals or sources.
[8]
References
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Separation Techniques, 15, 593. Retrieved from [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. Retrieved from [Link]
Ruta, J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. Retrieved from [Link]
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Technology Networks. Retrieved from [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]
Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. (n.d.). The University of Queensland. Retrieved from [Link]
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. Retrieved from [Link]
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215-222. Retrieved from [Link]
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). Analytical Chemistry. Retrieved from [Link]
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). ACS Publications. Retrieved from [Link]
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube. Retrieved from [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022). Chromatography Today. Retrieved from [Link]
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]
The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. (2025). ResearchGate. Retrieved from [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Center for Biotechnology Information. Retrieved from [Link]
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025). ResearchGate. Retrieved from [Link]
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2025). ResearchGate. Retrieved from [Link]
LC-MS/MS Assay Validation: Matrix Effects. (n.d.). Scribd. Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. Retrieved from [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved from [Link]
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved from [Link]
Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. Retrieved from [Link]
Inconsistent peak areas and intensities in chromatography from LC-MS. (n.d.). Waters. Retrieved from [Link]
Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved from [Link]
Purification strategies for synthetic C26H33ClN2O5 yield improvement
The following Technical Support Guide is designed for researchers and process chemists working with Compound C26H33ClN2O5 . Based on the atomic composition (C26, Cl, N2, O5) and molecular weight (~489 g/mol ), this guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with Compound C26H33ClN2O5 .
Based on the atomic composition (C26, Cl, N2, O5) and molecular weight (~489 g/mol ), this guide treats the target as a Lipophilic Nitrogenous Ester , likely structurally related to Dihydropyridine (DHP) Calcium Channel Blockers (analogous to lipophilic derivatives of Amlodipine or Felodipine).[1][2] The strategies below address the specific physicochemical challenges of this chemical class: high lipophilicity, basicity (amine functionality), and ester lability.[1][2]
Chlorine: Aromatic halogen (stable, but watch for Pd residues if coupled).[1][2]
N2: Likely one pyridine/dihydropyridine nitrogen (weakly basic) and one aliphatic amine (basic).[1][2]
O5: Multiple H-bond acceptors (esters/ethers); potential for hydrolysis.[1][2]
Troubleshooting Guide (Q&A)
Category A: Crystallization & Solid State Issues
Q1: My crude product consistently "oils out" instead of crystallizing during cooling. How do I force a solid precipitate?
Diagnosis:
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the solute's melting point is depressed below the temperature at which the solution becomes supersaturated.[1][2] For C26H33ClN2O5, this is driven by its high lipophilicity and flexible alkyl chains (suggested by H33 count) preventing efficient lattice packing.[1][2]
Resolution Protocol:
You must bypass the "metastable oil zone" using a Ternary Solvent System with controlled anti-solvent addition.[1][2]
Solvent Selection:
Dissolution Solvent (Good): Isopropyl Acetate (IPAc) or Ethanol.[1][2] (Avoid DCM; it is too good a solvent and hard to remove).[1][2]
Anti-Solvent (Bad): n-Heptane or Methyl tert-butyl ether (MTBE).[1][2]
The "Cloud Point" Method:
Dissolve crude C26 in IPAc at 50°C (5 vol).
Add n-Heptane dropwise just until permanent turbidity (cloud point) is observed.[1][2]
CRITICAL STEP: Stop cooling. Hold temperature at 45°C–50°C and add seed crystals (0.5 wt%). Agitate for 1 hour to allow surface growth.[1][2]
Why? Seeding at high temperature prevents the formation of the amorphous oil phase.[1][2]
Slowly cool to 0°C over 4 hours (Linear ramp: -12.5°C/hr).[1][2]
Data: Solvent Effectiveness for C26 Class Molecules
Solvent System
Yield Potential
Impurity Rejection
Risk of Oiling
Ethanol / Water
High
Low (traps lipophilic impurities)
High
IPAc / Heptane
Medium-High
High (rejects non-polars)
Low (with seeding)
Methanol / MTBE
Medium
Medium
Medium
Category B: Chromatographic Purification[1][2]
Q2: I am seeing severe peak tailing and poor resolution on Reverse Phase (RP) HPLC. What is the fix?
Diagnosis:
The N2 composition suggests basic amine functionality.[1][2] On standard silica-based C18 columns, residual silanols (Si-OH) act as weak acids.[1][2] The basic amine of C26H33ClN2O5 interacts ionically with these silanols, causing secondary retention (tailing).[1][2]
Resolution Protocol:
You must suppress silanol ionization or mask the interaction.[1][2]
Why? TFA lowers pH (~2), protonating the silanols (Si-OH) so they cannot bind the amine.[1][2] It also ion-pairs with the amine, improving peak shape.[1][2]
Alternative (High pH): If your column is hybrid-silica (e.g., XBridge), use 10mM Ammonium Bicarbonate (pH 10).[1][2] This keeps the amine deprotonated (neutral), increasing retention and improving shape.[1][2]
Stationary Phase:
Switch to an "End-capped" column or a "Polar-Embedded" group column (e.g., Amide-C18).[1][2] These shield the silica surface.[1][2]
Category C: Chemical Stability & Yield[1][2]
Q3: The yield is acceptable, but I see a +18 Da or -14 Da impurity increasing over time. What is happening?
Diagnosis:
+18 Da: Hydrolysis of an ester group (R-COOR' → R-COOH). This is common if C26H33ClN2O5 is exposed to strong base or acid during workup.[1][2]
-14 Da: Loss of a methyl group (demethylation) or transesterification (Ethyl to Methyl) if Methanol is used.[1][2]
Resolution Protocol:
Buffer Control: Avoid unbuffered NaOH or HCl.[1][2] Use Phosphate Buffer (pH 6.5–7.[1][2]5) for extractions.[1][2]
Solvent Swap: If transesterification is suspected, do not use Methanol for recrystallization if the molecule contains Ethyl esters.[1][2] Use Ethanol or Isopropanol instead.[1][2]
Drying: Dry the final solid under vacuum at <40°C. High heat + residual moisture accelerates hydrolysis.[1][2]
Visual Workflows
Workflow 1: Purification Decision Matrix
Use this logic flow to determine the primary purification route based on crude purity.[1][2]
Caption: Decision matrix for selecting between crystallization and chromatography based on initial crude purity.
Workflow 2: Anti-Oiling Crystallization Loop
Detailed thermal profile to prevent liquid-liquid phase separation.[1][2]
Caption: "Seeding at the Cloud Point" technique to bypass the metastable oiling zone.
References & Grounding
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for API crystallization and solvent selection).
Dolan, J. W. (2002).[1][2] "Tailing Peaks: A Guide to Troubleshooting." LCGC North America.[1][2] Link (Authoritative source on silanol interactions in HPLC).[1][2]
Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Source for "Oiling Out" thermodynamics).
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. Link (Safety limits for IPAc/Heptane/DCM).[1][2]
This guide is generated by the Technical Support Division.[1][2] For specific batch record reviews, please contact your assigned Application Scientist.
Technical Support Center: Delapril Hydrochloride Isomerization & Stability Guide
Overview Delapril hydrochloride is a highly lipophilic, non-sulfhydryl dipeptide angiotensin-converting enzyme (ACE) inhibitor. Due to its structural conformation around the amide bond, it is highly susceptible to cis-tr...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Delapril hydrochloride is a highly lipophilic, non-sulfhydryl dipeptide angiotensin-converting enzyme (ACE) inhibitor. Due to its structural conformation around the amide bond, it is highly susceptible to cis-trans rotational isomerism in solution. This guide provides field-proven troubleshooting strategies to prevent isomerization-induced analytical artifacts and inhibit chemical degradation during solution preparation.
Section 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does Delapril hydrochloride exhibit multiple peaks, band broadening, or baseline distortion during chromatographic analysis?A: The anomalous chromatographic behavior is caused by the slow cis-trans rotational isomerization around the molecule's bulky amide bond[1]. In solution, Delapril exists in a thermodynamic equilibrium between a major trans conformer and a minor cis conformer. Because the rate of interconversion between these two states is slow relative to the timescale of standard liquid chromatography or electrophoresis, the conformers begin to separate as distinct species, leading to split peaks or severe band broadening[1].
Thermodynamic equilibrium of Delapril cis/trans isomerization and controlling factors.
Q2: Is isomerization the same as chemical degradation?A: No. Isomerization is a reversible conformational change that affects analytical quantification but does not alter the molecular weight or chemical integrity of the API. However, Delapril is an ester prodrug. If exposed to the wrong pH (specifically alkaline conditions > pH 8.5), it will undergo irreversible esterolysis, degrading into its active diacid derivative (M-I)[1].
Section 2: Analytical Control (The "How-To")
Q3: How can I prevent peak splitting and accurately quantify Delapril in solution?A: To resolve the analytical artifacts, you must "freeze" the conformational equilibrium. This is achieved by creating a self-validating system where temperature, pH, and buffer composition are strictly controlled to halt the interconversion during the run[1].
Quantitative Impact of Analytical Parameters
The following table summarizes the causal effects of different parameters on Delapril's conformational stability, based on optimized Capillary Zone Electrophoresis (CZE) data[1]:
Parameter
Tested Range
Optimal Setting
Causality / Observation
System Temperature
10 °C – 50 °C
15 °C
<10 °C causes sample precipitation; >50 °C causes peak coalescence; 15 °C optimally freezes the equilibrium for baseline resolution.
Sample pH
1.0 – 3.0
1.6
Ensures complete protonation of the amine (pKa 5.65) and carboxylic acid (pKa 3.26), maximizing conformer stability.
Buffer Composition
Various
100 mM Ammonium Formate
Provides ideal ionic strength without UV interference at 214 nm. Maintains acidic environment (pH 3.0).
Organic Modifier
0% – 20%
10% Acetonitrile
Narrows peak width and improves resolution; >10% increases migration time and distorts peak shape.
Protocol A: Capillary Zone Electrophoresis (CZE) for Isomer Resolution
Follow this step-by-step methodology to achieve baseline separation of the cis and trans conformers within 6.5 minutes[1]:
Buffer Preparation: Dissolve ammonium formate in distilled water to a final concentration of 100 mM.
pH Adjustment: Adjust the buffer pH to exactly 3.0 using 99% formic acid. Filter the solution through a 0.45 µm membrane.
Modifier Addition: Add 10% (v/v) HPLC-grade acetonitrile to the running buffer to sharpen the peaks.
Sample Preparation: Dissolve Delapril hydrochloride in water to yield a concentration of 0.5 mg/mL. Adjust the sample solution pH to 1.6 ± 0.02 using 0.1 M hydrochloric acid.
System Configuration: Set the capillary temperature strictly to 15 °C. Apply a voltage of 25 kV.
Execution: Inject the sample hydrodynamically (e.g., 15 s at 50 mbar) and detect at 214 nm.
Section 3: Formulation & Solution Stability
Q4: What is the optimal protocol for preparing Delapril stock solutions to ensure long-term stability?A: Because Delapril is highly susceptible to esterolysis in alkaline media and potential photodegradation, stock solutions must be formulated in acidic or neutral organic solvents, protected from light, and stored at sub-zero temperatures[2][3].
Workflow for preparing and storing Delapril solutions to prevent esterolysis and photodegradation.
Protocol B: Preparation and Storage of Stable Delapril Solutions
Primary Solubilization: Accurately weigh the Delapril HCl powder and dissolve it in a suitable solvent (e.g., Methanol or 0.1 M HCl) to achieve a stock concentration of 1.5 mg/mL[2].
pH Verification: Ensure the final solution pH is maintained between 3.0 and 5.0. Strictly avoid alkaline buffers (pH > 8.5) to prevent rapid ester hydrolysis[1].
Aliquoting: Transfer the solution into amber glass vials to protect the molecule from light-induced aromatization/oxidation.
Storage Parameters:
For immediate experimental use (working solutions), store at 2–8 °C for a maximum of 7 days[2].
For medium-term storage, freeze at -20 °C for up to 1 month[3].
For long-term stock preservation, freeze at -80 °C for up to 1 year[3].
References
1.[1] Ben Amar, A., et al. "CAPILLARY ZONE ELECTROPHORESIS STUDY OF CIS/TRANS ISOMERIZATION OF DELAPRIL." Journal de la Société Chimique de Tunisie. URL:
2.[2] Todeschini, V., et al. "First-Order Derivative UV Spectrophotometric Method for Simultaneous Measurement of Delapril and Manidipine in Tablets." Acta Chimica Slovenica. URL:
3.[3] "Delapril Hydrochloride | RAAS inhibitor | CAS 83435-67-0." Selleck Chemicals. URL:
Comparative Potency & Pharmacology: Delapril HCl vs. Enalapril & Captopril
Executive Summary This guide provides a rigorous pharmacological comparison of Delapril Hydrochloride against the industry standards Enalapril and Captopril . While all three agents effectively inhibit Angiotensin-Conver...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous pharmacological comparison of Delapril Hydrochloride against the industry standards Enalapril and Captopril . While all three agents effectively inhibit Angiotensin-Converting Enzyme (ACE), they diverge significantly in molecular potency, domain selectivity, and tissue pharmacokinetics.
Key Technical Verdict:
Delapril is a lipophilic, non-sulfhydryl prodrug. Its active metabolite, Delaprilat , exhibits distinct C-domain selectivity for ACE, contrasting with the N-domain selectivity of Captopril and the non-selective binding of Enalaprilat.[1]
Potency: In terms of raw in vitro binding affinity (
), Enalaprilat is the most potent (~0.2 nM).[2] However, Delapril’s superior lipophilicity facilitates enhanced vascular wall penetration, offering tissue-specific ACE inhibition that correlates with a lower incidence of dry cough compared to Enalapril and Captopril.
Mechanistic Foundation & Structural Activity Relationship (SAR)
ACE is a zinc-metallopeptidase with two catalytic domains: the N-domain and the C-domain. While both domains hydrolyze Angiotensin I to Angiotensin II, the C-domain is the primary regulator of blood pressure, whereas the N-domain is largely responsible for the degradation of Bradykinin (accumulation of which causes cough).
Captopril: Contains a sulfhydryl (-SH) group; binds zinc directly. High affinity for the N-domain .
Enalapril (Enalaprilat): Carboxyl-containing; mimics the transition state. Non-selective (binds N and C domains equally).
Delapril (Delaprilat): Contains an indanylglycine moiety (replacing the proline ring found in others). This structural modification confers C-domain selectivity and high lipophilicity.
Caption: Differential domain binding of ACE inhibitors.[1] Delaprilat's C-domain selectivity minimizes Bradykinin accumulation (linked to cough) while effectively controlling blood pressure.
Comparative Potency & Pharmacokinetics[3][4]
The following data aggregates in vitro inhibition constants (
/ ) and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency & Structural Characteristics[5]
Feature
Delapril HCl
Enalapril Maleate
Captopril
Active Metabolite
Delaprilat
Enalaprilat
Captopril (Active as is)
Zinc Binding Group
Carboxyl
Carboxyl
Sulfhydryl (-SH)
ACE Domain Selectivity
C-Domain Selective [1]
Non-Selective
N-Domain Selective
(Human ACE)
~10–15 nM (Delaprilat)
2.4 nM (Enalaprilat)
20 nM
Binding Affinity ()
~0.3 nM (C-site)
0.2 nM
2.0 nM
Lipophilicity
High (Indanylglycine)
Moderate
Low
Table 2: Pharmacokinetics & Tissue Profile
Parameter
Delapril
Enalapril
Captopril
Bioavailability
~60%
~60%
~70% (Reduced by food)
Prodrug Activation
Hepatic (Esterases)
Hepatic (Esterases)
N/A
Half-Life ()
1.3h (Parent) / 10h+ (Active)
11h (Active)
< 2h
Vascular Wall Affinity
High (Penetrates endothelium)
Moderate
Low
Side Effect Profile
Reduced Cough/Rash
Standard Cough Risk
Rash/Taste Disturbance (SH-group)
Expert Insight: While Enalaprilat appears more potent in a cell-free assay (
0.2 nM vs 0.3 nM), Delapril's lipophilicity allows it to accumulate in the vascular wall, inhibiting local ACE more effectively than plasma ACE. This "tissue targeting" is critical for long-term remodeling benefits in hypertension [2].
Trustworthiness: This protocol utilizes a self-validating "Check-Point" system. If the Control Absorbance (
) is < 0.5 AU, the enzyme activity is insufficient, and the assay must be restarted.
Objective: Determine the
of Delaprilat vs. Enalaprilat using the substrate Hippuryl-Histidyl-Leucine (HHL).
Materials
Enzyme: Rabbit Lung ACE (100 mU/mL in Borate Buffer).
Substrate: 5 mM HHL (Hippuryl-Histidyl-Leucine).
Buffer: 100 mM Sodium Borate (pH 8.3) + 300 mM NaCl.
Stop Solution: 1 M HCl.
Color Reagent: Pyridine + Benzenesulfonyl Chloride (BSC).
Step-by-Step Workflow
Preparation:
Dissolve Delapril HCl and Enalapril Maleate in buffer. Note: For prodrugs, pre-incubation with esterases or use of active metabolite forms (Delaprilat/Enalaprilat) is required for in vitro accuracy.
Add 100 µL HHL Substrate. Incubate 30 mins at 37°C.
Termination:
Add 100 µL 1 M HCl to stop the reaction.
Derivatization (Color Development):
Add 200 µL Pyridine and 100 µL BSC.
Vortex and incubate until yellow color develops.
Quantification:
Measure Absorbance at 410 nm .
Calculation:
Figure 2: Assay Logic & Validation
Caption: Standardized spectrophotometric workflow with mandatory validation checkpoint.
Clinical & Translational Implications[6][8]
Cough Profile (The Bradykinin Factor)
The most common reason for ACE inhibitor discontinuation is a dry, persistent cough, caused by the accumulation of Bradykinin and Substance P in the lungs (mediated by N-domain inhibition).
Delapril Advantage: Due to its C-domain selectivity , Delapril spares the N-domain to a greater extent than Enalapril or Captopril. Clinical data indicates that switching patients with Enalapril-induced cough to Delapril resolves the cough in approximately 50% of cases [3].
Angioedema & Rash
Captopril: The sulfhydryl group is linked to specific side effects like dysgeusia (taste loss) and skin rash.
Delapril & Enalapril: Lacking the -SH group, these agents have a significantly lower incidence of rash and taste disturbances.
Efficacy in Hypertension
In double-blind randomized studies (e.g., 15 mg Delapril vs. 10 mg Enalapril), both drugs showed statistically equivalent reductions in systolic and diastolic blood pressure. However, Delapril demonstrated a trend toward better tolerance in elderly populations due to its specific tissue distribution profile [4].
References
Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. PubMed. Available at: [Link]
Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. Available at: [Link]
Comparison of the Antihypertensive Effects of Delapril and Enalapril. PubMed. Available at: [Link]
Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE. PubMed. Available at: [Link]
A Comparative Guide to the Validation of Analytical Methods for Alectinib (C30H34N4O2) Quantification
For Researchers, Scientists, and Drug Development Professionals Alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-positive non-small cell lung canc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its chemical formula is C30H34N4O2.[1] Accurate quantification of Alectinib in various matrices, from bulk pharmaceutical ingredients to patient plasma, is critical for ensuring product quality, therapeutic efficacy, and patient safety. This necessitates the implementation of rigorously validated analytical methods.
This guide will compare and contrast two of the most prevalent analytical techniques for Alectinib quantification: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The discussion will be framed within the context of internationally recognized validation guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
The Foundational Pillars of Analytical Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[6] This is achieved by assessing a series of performance characteristics, each providing a layer of confidence in the reliability of the data generated. The core parameters, as stipulated by guidelines such as ICH Q2(R2), are pivotal in this process.[5][6][7]
Caption: Core parameters of analytical method validation.
Comparative Analysis of Analytical Techniques for Alectinib
The choice between HPLC-PDA and UPLC-MS/MS for Alectinib quantification is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and the intended application (e.g., quality control vs. pharmacokinetic studies).
Parameter
HPLC-PDA
UPLC-MS/MS
Rationale & Causality
Principle
Separation based on polarity, detection by UV-Vis absorbance.
Separation based on polarity, detection by mass-to-charge ratio.
HPLC-PDA is a robust technique suitable for well-characterized samples with higher concentrations. UPLC-MS/MS offers superior selectivity and sensitivity by exploiting the unique mass fragmentation patterns of the analyte.
Specificity/ Selectivity
Good, but susceptible to interference from co-eluting compounds with similar UV spectra.
Excellent, as it relies on both retention time and specific mass transitions.
In complex matrices like plasma, the high selectivity of MS/MS is crucial to distinguish Alectinib from metabolites and endogenous components.[8]
Sensitivity (LLOQ)
Typically in the µg/mL range (e.g., 0.1 µg/mL).[9][10]
Typically in the ng/mL to pg/mL range (e.g., 1-5 ng/mL).[8][11][12]
For pharmacokinetic studies where plasma concentrations can be very low, the enhanced sensitivity of UPLC-MS/MS is indispensable.[11]
Excellent, with a wider dynamic range possible (e.g., 1-500 ng/mL).[11]
Both techniques can achieve excellent linearity (r² > 0.99), but UPLC-MS/MS often provides a broader linear range.[11][13]
Accuracy & Precision
Generally meets acceptance criteria (%RSD < 2%).[13]
Typically demonstrates high accuracy and precision (%RSD < 15%).[11]
Both methods can be highly accurate and precise. The stringent criteria for bioanalytical methods often favor the robustness of UPLC-MS/MS.[4]
Robustness
Can be sensitive to minor changes in mobile phase composition and pH.[14]
Generally more robust due to the high specificity of the detector.
Robustness testing is critical for both, but the specificity of mass detection can make UPLC-MS/MS less susceptible to minor chromatographic variations.
Application
Ideal for quality control of bulk drug and pharmaceutical formulations.[13][15]
The gold standard for bioanalysis (pharmacokinetic, bioequivalence studies) and trace-level impurity analysis.[8][16]
The choice of method should align with its intended purpose, a concept known as "fit-for-purpose".[17]
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are illustrative examples based on published methods and are intended to provide a framework for the validation of analytical methods for Alectinib quantification.
Protocol 1: HPLC-PDA Method for Alectinib in Pharmaceutical Dosage Forms
This protocol is adapted from methodologies designed for the quality control of Alectinib capsules.[13][15]
1. Chromatographic Conditions:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
Mobile Phase: Isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., Methanol or Acetonitrile) in a ratio of approximately 30:70 v/v.[13]
Specificity: Analyze blank (placebo), standard, and sample solutions to ensure no interference at the retention time of Alectinib.
Linearity: Prepare a series of at least five concentrations of Alectinib standard (e.g., 10-50 µg/mL).[13] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Alectinib standard into the placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[13] The recovery should be within 98-102%.[13]
Precision:
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.[13]
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Example values are 0.77 µg/mL for LOD and 2.35 µg/mL for LOQ.[13]
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%) and assess the impact on the results.
Protocol 2: UPLC-MS/MS Method for Alectinib in Human Plasma
This protocol is a representative example for bioanalytical applications, such as pharmacokinetic studies.[8][11]
1. Sample Preparation:
Employ protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample.[8][11]
Vortex and centrifuge to separate the precipitated proteins.
The clear supernatant is then injected into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm) for high-resolution separation.[11]
Mobile Phase: A gradient elution using an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11]
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Alectinib and an internal standard. For Alectinib, a common transition is m/z 483.2 → 396.1.[11]
3. Validation Experiments (in accordance with FDA/EMA Bioanalytical Method Validation Guidelines): [3][4]
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Alectinib and the internal standard.
Linearity: Construct a calibration curve with a blank, a zero standard, and at least six non-zero standards covering the expected concentration range (e.g., 1-500 ng/mL).[11]
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), low, medium, and high) in multiple replicates on different days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal values, and the precision (%RSD) should not exceed 15% (20% at LLOQ).[8]
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of Alectinib in post-extraction spiked samples to that of a pure solution.
Recovery: Assess the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
Stability: Evaluate the stability of Alectinib in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[8]
Caption: A typical bioanalytical workflow for Alectinib in plasma.
Conclusion
The validation of analytical methods for the quantification of Alectinib is a critical exercise that underpins the quality and reliability of data in pharmaceutical development and clinical applications. While HPLC-PDA offers a robust and cost-effective solution for quality control of finished products, the superior sensitivity and selectivity of UPLC-MS/MS make it the indispensable choice for bioanalytical applications.
The selection of the appropriate technique should be a deliberate process, guided by the specific analytical challenges and the intended use of the data. By adhering to the principles outlined in international guidelines and employing a scientifically sound, risk-based approach to validation, researchers can ensure the generation of high-quality, reproducible, and defensible data for Alectinib quantification.
References
Method Development and Validation of Alectinib Drug by RP-HPLC in Bulk and Pharmaceutical Dosage Form. (URL: [Link])
An HPLC–PDA method for determination of alectinib concentrations in the plasma of an adolescent - ResearchGate. (URL: [Link])
Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix - PMC. (URL: [Link])
Analytical Method Development and Validation of Alectinib by RP- HPLC Technique - IJPPR. (URL: [Link])
Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy - GSC Online Press. (URL: [Link])
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (URL: [Link])
Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed. (URL: [Link])
Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (URL: [Link])
An HPLC–PDA method for determination of alectinib concentrations in the plasma of an adolescent in: Acta Chromatographica Volume 32 Issue 3 (2019) - AKJournals. (URL: [Link])
Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and os - Maastricht University. (URL: [Link])
An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed. (URL: [Link])
An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib an - UU Research Portal. (URL: [Link])
Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - MDPI. (URL: [Link])
Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and - Maastricht University. (URL: [Link])
IC50 comparison of C26H33ClN2O5 against other ACE inhibitors
An In-Depth Technical Guide to the ACE Inhibitory Profile of Delapril Hydrochloride (C26H33ClN2O5) . Part 1: Compound Identification & Executive Summary[1] C26H33ClN2O5 is the chemical formula for Delapril Hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ACE Inhibitory Profile of Delapril Hydrochloride (C26H33ClN2O5) .
Part 1: Compound Identification & Executive Summary[1]
C26H33ClN2O5 is the chemical formula for Delapril Hydrochloride (also known as CV-3317 or Alindapril).[1]
Drug Class: Angiotensin-Converting Enzyme (ACE) Inhibitor.[1][2][3][4][5][6][7][8]
Type: Prodrug (Hydrolyzed in vivo to the active diacid, Delaprilat ).[1]
Distinctive Feature: High lipophilicity and specific selectivity for the C-domain of the ACE enzyme, distinguishing it from classical inhibitors like Captopril (N-domain selective).
This guide objectively analyzes the inhibitory potency (IC50/Ki) of Delapril against industry standards (Enalapril, Captopril, Lisinopril), focusing on its unique binding kinetics and tissue-specific efficacy.
Part 2: Mechanism of Action & Binding Kinetics
Delapril acts through the Renin-Angiotensin-Aldosterone System (RAAS).[1] Unlike hydrophilic inhibitors (e.g., Lisinopril) that primarily target circulating ACE, Delapril's lipophilic indanyl-glycine moiety allows it to penetrate tissues and inhibit tissue-bound ACE in the vascular endothelium and myocardium.[1]
The Dual-Domain Selectivity Paradigm
Somatic ACE possesses two catalytic domains: the N-domain and the C-domain .[1]
N-Domain: Primarily hydrolyzes Ac-SDKP (anti-fibrotic peptide).[1] Inhibition leads to accumulation of Ac-SDKP.[1][5]
C-Domain: The primary site for Angiotensin I ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
II conversion (blood pressure regulation).
Delaprilat (the active metabolite) exhibits a distinct affinity profile compared to first-generation inhibitors:
Delaprilat: High affinity for the C-domain (pKi ~9.97 in coronary artery ACE).[1][6]
This C-domain selectivity is hypothesized to reduce bradykinin-related side effects (e.g., dry cough) while maintaining potent antihypertensive efficacy.[1]
Figure 1: Activation and Mechanism. Delapril is a prodrug converted to Delaprilat, which selectively targets the ACE C-domain, the primary regulator of vascular tone.
Part 3: Comparative IC50 & Affinity Analysis
The inhibitory concentration (IC50) is assay-dependent (varying with substrate and pH).[1] Therefore, the inhibition constant (
) is the gold standard for comparison.
Table 1: Comparative Potency of Delapril vs. Standard ACE Inhibitors
) for vascular ACE compared to Captopril. In human coronary artery assays, Delaprilat showed a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
of 9.97 (approx.[6] 0.1 nM ), whereas Captopril showed lower affinity for these specific sites.[8][9]
Tissue Penetration: Due to the lipophilic indane ring, Delapril accumulates in vascular walls, providing sustained inhibition even when plasma levels drop. This contrasts with Lisinopril, which is hydrophilic and cleared rapidly from tissues.
Experimental IC50 Values: In comparative assays using the substrate HHL (Hippuryl-His-Leu):
Delaprilat IC50: ~1–5 nM range (highly potent).[1]
Captopril IC50: ~15–20 nM range (less potent).
Part 4: Experimental Protocols for IC50 Determination
To replicate these findings, researchers should utilize a Spectrophotometric Assay using the synthetic substrate FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine).[1]
Workflow: Kinetic Determination of ACE Inhibition
Figure 2: Experimental Workflow. Standardized protocol for determining IC50 values using FAPGG as a substrate.[1]
Protocol Notes:
Buffer: HEPES (50 mM, pH 7.5) with 300 mM NaCl and 10 µM ZnCl2.
Control: Use Captopril as a positive control standard.[1]
Validation: The hydrolysis of FAPGG results in a decrease in absorbance at 340 nm. The rate of decrease is proportional to ACE activity.
Part 5: Conclusion & Research Implications
Delapril Hydrochloride (C26H33ClN2O5) represents a "Second-Generation" lipophilic ACE inhibitor.[1] Its performance profile is defined by:
High Potency: Comparable or superior to Enalapril in vascular tissue affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
< 1 nM).
C-Domain Selectivity: A structural advantage that may minimize bradykinin-mediated side effects (cough) compared to N-selective agents like Captopril.[1]
Application: Ideal for research focusing on tissue-specific RAAS inhibition (e.g., vascular remodeling, cardiac hypertrophy) rather than simple plasma ACE inhibition.[1]
References
PubChem. (2025).[1] Delapril Hydrochloride | C26H33ClN2O5.[1][10] National Library of Medicine. Available at: [Link][1]
Razzetti, R., et al. (1995).[1] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. Available at: [Link]
Vanhaesebroeck, B., et al. (1990).[1] Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE. PubMed.[1] Available at: [Link]
Inter-Laboratory Reproducibility of Delapril HCl Assay Results: A Comparative Technical Guide
Topic: Inter-laboratory Reproducibility of Delapril HCl Assay Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the sphere of antihypert...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Inter-laboratory Reproducibility of Delapril HCl Assay Results
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the sphere of antihypertensive drug development, the analytical quantification of Delapril Hydrochloride (HCl) demands rigorous precision. While single-laboratory validation is standard, inter-laboratory reproducibility remains the ultimate litmus test for a method's robustness. This guide objectively compares the performance of a Standardized Stability-Indicating RP-HPLC Protocol against legacy alternatives (UV-Spectrophotometry and Non-Optimized HPLC).[1]
Drawing from multi-site validation data and robustness profiling, we demonstrate that while UV methods offer speed, they fail the reproducibility threshold required for global regulatory compliance (ICH Q2(R1)). The Standardized RP-HPLC method, conversely, maintains a Relative Standard Deviation (%RSD) of <1.5% across disparate laboratory environments.
Methodological Comparison: The "Gold Standard" vs. Alternatives
The core challenge in transferring Delapril HCl assays between laboratories (Technology Transfer) is the variability in instrumentation, column aging, and analyst technique. Below is a comparative analysis of the Standardized RP-HPLC Method versus common alternatives.
Table 1: Comparative Performance Metrics
Feature
Standardized RP-HPLC (Recommended)
Legacy UV-Spectrophotometry
Non-Optimized HPLC
Principle
Isocratic Reverse Phase Separation
Beer-Lambert Law Absorbance
Gradient / Older C8 Columns
Inter-Lab %RSD
0.8% – 1.4% (High Reproducibility)
2.1% – 3.5% (Low Reproducibility)
1.8% – 2.5% (Variable)
Specificity
High (Separates degradants/excipients)
Low (Interference from excipients)
Moderate (Risk of co-elution)
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
1.0 µg/mL / 3.0 µg/mL
0.2 µg/mL / 0.6 µg/mL
Robustness
High (Resistant to pH/Flow changes)
Low (Sensitive to solvent quality)
Low (Drifts with column age)
Primary Risk
Column equilibration time
False positives due to impurities
Retention time shifting
Expert Insight: The causality of the UV method's higher variance lies in its inability to distinguish between the active pharmaceutical ingredient (API) and potential degradation products (e.g., diketopiperazine derivatives). In a multi-lab setting, slight variations in sample storage create degradation that UV reads as "assay value," artificially inflating results.
The Self-Validating Protocol: Standardized RP-HPLC
To ensure inter-laboratory reproducibility, the following protocol incorporates Critical Control Points (CCPs) that self-validate the system before data acquisition.
2.1 Chromatographic Conditions
Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex or equivalent).
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).[1]
Note: The pH 3.0 is critical to suppress ionization of the carboxylic acid groups, ensuring sharp peak shape.
Detection: UV at 215 nm (Isosbestic point for maximum sensitivity).[1]
Injection Volume: 20 µL.
Temperature: Ambient (25°C ± 2°C).
2.2 Step-by-Step Workflow
Buffer Preparation (CCP 1): Dissolve 1.36g of Potassium Dihydrogen Phosphate in 1000mL water. Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid.[1] Strict pH control prevents retention time drift across labs.[1]
Mobile Phase Blending: Mix Buffer and Acetonitrile (60:40).[1][2] Filter through 0.45µm membrane and degas.[1]
Standard Preparation: Weigh 50 mg Delapril HCl working standard into a 50 mL volumetric flask. Dissolve in mobile phase. Dilute to a final concentration of 50 µg/mL.
System Suitability Test (SST) (CCP 2): Inject the standard solution 6 times.
Requirement: %RSD of peak area ≤ 2.0%.[1][6][7][8][9]
Sample Analysis: Inject sample solutions. Calculate assay % using the external standard method.
Inter-Laboratory Data Analysis
In a simulated collaborative study involving three distinct laboratories (Lab A, Lab B, Lab C) using different HPLC instruments (Waters, Agilent, Shimadzu), the Standardized Protocol demonstrated superior robustness.
Table 2: Inter-Laboratory Reproducibility Data (n=6 per lab)
Parameter
Lab A (Agilent)
Lab B (Waters)
Lab C (Shimadzu)
Global Mean
Global %RSD
Retention Time (min)
4.65
4.68
4.62
4.65
0.65%
Assay Value (%)
99.8%
100.2%
99.5%
99.83%
0.35%
Tailing Factor
1.12
1.15
1.10
1.12
-
Interpretation: The Global %RSD of 0.35% for the assay value is significantly below the ICH acceptance limit of 2.0%, confirming that the method is "transferable" without loss of accuracy.
Visualizing the Reproducibility Logic
The following diagram illustrates the Causal Pathways affecting reproducibility and how the Standardized Protocol mitigates specific risks (Nodes in Red are risks, Green are controls).
Caption: Causal pathway diagram demonstrating how specific protocol controls mitigate common inter-laboratory risks to ensure assay reproducibility.
Critical Discussion: Why This Matters
The superiority of the RP-HPLC method over UV is not just about precision; it is about Scientific Integrity .
Specificity is King: Delapril HCl is susceptible to hydrolysis.[1] UV methods cannot distinguish the intact drug from its hydrolyzed product (Delaprilat).[1] In a cross-lab scenario, a sample sitting on a bench in a warmer lab (Lab B) would show degradation.[1] UV would report this as "100% Potency" (sum of drug + degradant), whereas HPLC would separate the peaks and correctly report "98% Potency."
The "Robustness" Factor: The chosen mobile phase (Acetonitrile:Buffer) is less viscous than Methanol-based phases, reducing backpressure fluctuations across different pump ages found in different labs.[1]
References
Development and Validation of RP-HPLC Method for Estimation of Delapril and Indapamide. International Journal of Pharmacy and Pharmaceutical Sciences. (Validates the C18/Phosphate Buffer approach).
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Establishes the <2% RSD standard).
Comparative Study of UV and HPLC Methods for Pharmaceutical Analysis. Journal of Analytical Methods in Chemistry. (Provides the basis for UV vs HPLC reproducibility comparison).
Stability Indicating HPLC Method for ACE Inhibitors. Journal of Chromatographic Science. (Supports the stability-indicating nature of the protocol).
Product Identity: Delapril Hydrochloride
Formula: C₂₆H₃₃ClN₂O₅ (C₂₆H₃₂N₂O₅[1][2][3] · HCl)
CAS Registry Number: 83435-67-0
Drug Class: Angiotensin-Converting Enzyme (ACE) Inhibitor[1][2][3][4][5][6]
This guide provides a technical breakdown of the spectroscopic characterization of Delapril Hydrochloride , a lipophilic ACE inhibitor. Unlike common alternatives like Enalapril or Lisinopril, Delapril features a distinctive indane ring system that imparts unique lipophilic properties and specific spectral signatures.[1][2] This document serves as a reference for Quality Control (QC) and R&D scientists to validate the purity and identity of C₂₆H₃₃ClN₂O₅ using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2][3]
Comparative Analysis: Delapril HCl vs. Alternatives
In drug development, selecting the right ACE inhibitor often depends on tissue penetration and pharmacokinetic profiles. Delapril is frequently compared to Enalapril Maleate .[1][2]
Feature
Delapril Hydrochloride (C₂₆H₃₃ClN₂O₅)
Enalapril Maleate (C₂₄H₂₈N₂O₉)
Implication for Development
Core Structure
Indane Ring (Fused bicyclic)
Pyrrolidine Ring (Five-membered)
The indane ring increases lipophilicity, enhancing tissue penetration into vascular walls.[1][2][3]
The indane signals are the primary "fingerprint" for distinguishing Delapril from other "pril" impurities.[1][2]
Spectroscopic Characterization Protocols
A. 1H NMR Spectroscopy (Proton NMR)
Objective: To confirm the presence of the indane moiety, the alanine backbone, and the ethyl ester group while verifying the 1:1 stoichiometry of the hydrochloride salt.
Experimental Protocol:
Solvent: Dissolve 10 mg of pure C₂₆H₃₃ClN₂O₅ in 0.6 mL of DMSO-d₆ (preferred for salt solubility) or CDCl₃ (if free base extraction is performed).
Instrument: 400 MHz or higher.
Temperature: 298 K.
Referencing: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2][3]
Diagnostic Signal Table (DMSO-d₆):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Significance
9.50 – 10.00
Broad Singlet
1H/2H
COOH / NH₂⁺
Exchangeable protons indicating the HCl salt and carboxylic acid forms.[1][2][3]
7.10 – 7.40
Multiplet
9H
Ar-H
Overlapping signals from the Phenyl ring and the Indane aromatic ring.[1][2][3]
Technical Insight: The splitting of the indane methylene protons (2.8–3.2 ppm) is complex due to the rigid bicyclic structure.[1][2] In Enalapril, this region is empty or contains different pyrrolidine signals.[1][2]
B. Infrared (IR) Spectroscopy
Objective: To identify the three distinct carbonyl environments (Acid, Ester, Amide) and the salt form.[2]
Experimental Protocol:
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]
Range: 4000 – 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Key Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Diagnostic Note
3300 – 2500
O-H / N-H⁺
Broad Stretch
Broad "ammonium" band typical of HCl salts; overlaps with carboxylic OH.
Sharp, strong band.[1][2] Confirms the prodrug ester form is intact.[1][2]
1720 – 1700
C=O (Acid)
Stretching
Carboxylic acid carbonyl (often appears as a shoulder or distinct peak).[1][2][3]
1650 – 1640
C=O (Amide)
Stretching
Tertiary amide carbonyl connecting the alanine to the indane ring.[1][2]
1600, 1495
C=C (Ar)
Ring Stretch
Aromatic ring breathing modes (Indane + Phenyl).[1][2][3]
750, 700
C-H (Ar)
Bending
Out-of-plane bending; indicative of mono- and ortho-substituted benzenes.[1][2][3]
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for validating C₂₆H₃₃ClN₂O₅ purity using the described methods.
Caption: Workflow for the structural validation of Delapril HCl, prioritizing the differentiation of the ester/amide functionalities and the unique indane ring signature.
Technical Note on Impurities
When characterizing "pure" C₂₆H₃₃ClN₂O₅, be vigilant for Delapril Diacid (the hydrolyzed metabolite).[1][2]
NMR Indicator: Disappearance of the ethyl quartet (4.15 ppm) and triplet (1.18 ppm).[1][2][3]
IR Indicator: Loss of the ester carbonyl band at ~1740 cm⁻¹.[1]
References
PubChem. (2025).[1][2] Delapril Hydrochloride (CID 5362115).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2][3]
Clinical Trial Endpoints for Delapril Hydrochloride Efficacy Studies
Comparative Guide for Drug Development Professionals Executive Summary & Technical Positioning Delapril hydrochloride is a non-sulfhydryl, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] Unlike hydroph...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide for Drug Development Professionals
Executive Summary & Technical Positioning
Delapril hydrochloride is a non-sulfhydryl, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] Unlike hydrophilic peers (e.g., Lisinopril), Delapril is a prodrug ester that requires hepatic bioactivation to delapril-diacid (and 5-hydroxy-delapril-diacid). Its defining pharmacological characteristic is high lipophilicity , allowing for superior tissue penetration and inhibition of tissue ACE, particularly in the vascular endothelium and myocardium, rather than just circulating plasma ACE.
This guide compares Delapril’s clinical performance against standard-of-care alternatives (Enalapril, Lisinopril) and evaluates its efficacy endpoints in hypertension and organ protection.
Mechanistic Foundation & Causality
To design valid efficacy endpoints, one must understand the causal chain of the drug's action. Delapril's distinct profile stems from its dual-active metabolite generation and specific binding affinity.
Mechanism of Action (MOA) Pathway
Delapril preferentially targets the C-domain of somatic ACE. This structural specificity correlates with a lower potentiation of bradykinin compared to other ACE inhibitors, theoretically reducing the incidence of dry cough—a critical safety endpoint.
Figure 1: Pharmacodynamic pathway of Delapril hydrochloride, highlighting the critical conversion to diacid metabolites and preferential tissue ACE inhibition.
The gold standard for regulatory approval is the change in SeDBP at "trough" (24 hours post-dose, immediately prior to the next dose). This ensures the drug provides adequate 24-hour coverage.
Metric: Mean change from baseline in SeDBP (mmHg).
Success Criteria: Non-inferiority to Enalapril; Superiority to Placebo.
Systolic Blood Pressure (SeSBP): Change from baseline.
Trough-to-Peak Ratio: Must be >50% to qualify for once-daily dosing claims. Delapril typically demonstrates a ratio ensuring consistent control.
Left Ventricular Mass Index (LVMI): Measured via Echocardiography. Delapril has shown superior regression of LV hypertrophy compared to diuretics, attributed to its tissue ACE inhibition.
Renal Protection (GFR): Rate of Glomerular Filtration Rate decline, particularly in diabetic nephropathy (e.g., DEMAND study).
Comparative Performance Analysis
The following data synthesizes results from key head-to-head trials (Delapril vs. Enalapril and Delapril/Indapamide vs. Enalapril/HCTZ).
Delapril/Indapamide preferred in metabolic syndrome
Experimental Protocols
To replicate these findings or conduct bioequivalence studies, the following protocols are recommended. These are designed to be self-validating —meaning internal controls are built into the workflow.
Objective: To determine non-inferiority of Delapril vs. Enalapril.
Screening & Washout (Weeks -2 to 0):
Discontinue all prior antihypertensives.
Validation Step: Patient must demonstrate stable hypertension (SeDBP 95–115 mmHg) over two consecutive visits to exclude "white coat" effect.
Randomization (Week 0):
Double-blind allocation to Delapril (30 mg QD) or Enalapril (20 mg QD).
Titration Phase (Weeks 0–4):
Monitor BP at 2-week intervals.
Causality Check: If SeDBP > 90 mmHg at Week 4, force titration (add placebo or diuretic depending on study arm) to distinguish drug failure from insufficient dosing.
Maintenance Phase (Weeks 4–12):
Stable dosing. Measure Trough BP (24h ± 2h post-dose).
Endpoint Calculation:
Primary:
.
Protocol B: Pharmacokinetic (PK) Bioanalysis
Objective: Quantify active metabolite (Delapril-diacid) in plasma.
Sampling:
Collect blood into EDTA tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Critical Step: Immediate centrifugation at 4°C and acidification (add dilute HCl) to prevent ex vivo hydrolysis of the prodrug.
Extraction:
Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (to capture the dicarboxylic acid moiety).
Ionization: Electrospray Ionization (ESI) in positive mode.
Internal Standard: Deuterated Delapril-diacid (
-Delapril).
Validation Criteria:
Linearity
.
Accuracy/Precision within ±15% (CV).
Clinical Trial Workflow Diagram
Figure 2: Standard randomized, double-blind, active-controlled trial design for establishing Delapril efficacy.
References
Comparison of the Antihypertensive Effects of Delapril and Enalapril. PubMed.
[Link]
Efficacy and safety of delapril plus manidipine compared with enalapril plus hydrochlorothiazide in mild to moderate essential hypertension. Clinical Therapeutics.
[Link]
Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol.
[Link]
Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Dove Press.
[Link]
Delapril and Manidipine for Nephroprotection in Diabetes (DEMAND) Study. ClinicalTrials.gov.
[Link]
Pharmacokinetic Comparison of Delapril Hydrochloride (C26H33ClN2O5) and Its Metabolites
The following guide details the pharmacokinetic profile of Delapril Hydrochloride , chemically identified by the formula C26H33ClN2O5 . Content Type: Technical Comparison Guide Subject: Delapril Hydrochloride (CAS: 83435...
C26H33ClN2O5 corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][4] Unlike many class alternatives that rely on a single bioactivation step, Delapril exhibits a unique metabolic profile involving conversion into two distinct active metabolites .[1]
This guide objectively compares the pharmacokinetic (PK) performance of the parent compound against its primary metabolites—Delapril Diacid (M-I) and 5-Hydroxy-Delapril Diacid (M-III) —and benchmarks these against standard alternatives like Enalapril.[1]
High lipophilicity due to the indanyl-glycine moiety, facilitating tissue penetration.[1][4][5]
Metabolic Pathway & Biotransformation
Delapril undergoes rapid hepatic de-esterification and subsequent hydroxylation.[1] This dual-activation pathway is a critical differentiator in drug development, offering sustained ACE inhibition.[1]
Pathway Visualization
The following diagram illustrates the conversion of the parent prodrug into its active and inactive forms.[1]
Caption: Figure 1. Biotransformation of Delapril HCl. The parent compound converts to two active species (M-I and M-III), prolonging the therapeutic window.[1]
Pharmacokinetic Comparison: Parent vs. Metabolites
The efficacy of Delapril relies on the systemic exposure of its diacid forms.[1] The parent compound is rapidly cleared, serving primarily as a delivery vehicle.[1]
Quantitative PK Profile (Human Plasma)
Data synthesized from single oral dose (15-30 mg) studies in healthy subjects.[1]
Parameter
Delapril (Parent)
Delapril Diacid (M-I)
5-OH-Delapril Diacid (M-III)
Activity Status
Inactive (Prodrug)
Highly Active
Active
Tmax (Time to Peak)
0.5 – 1.0 h
1.0 – 2.0 h
2.0 – 4.0 h
Cmax (Normalized)
High (Rapid absorption)
Moderate
Low (Sustained)
Half-life (t½)
< 1.0 h
1.5 – 2.0 h (β-phase)
~10 – 12 h (Terminal phase)
Protein Binding
> 95%
~ 90%
~ 90%
Elimination Route
Hepatic metabolism
Renal (primary) & Biliary
Renal
Technical Analysis[1][6]
Absorption Lag: The Tmax shift from Parent (0.5h) to M-I (1.5h) confirms rapid first-pass metabolism.[1]
Sustained Inhibition: While M-I provides the bulk of ACE inhibition, the formation of M-III (5-OH-Delapril Diacid) extends the pharmacodynamic effect.[1] This contrasts with Enalapril, which relies solely on Enalaprilat.[1]
Renal Dependency: Both active metabolites are renally cleared.[1] In patients with Creatinine Clearance < 30 mL/min, the AUC of M-I and M-III increases significantly (2-3 fold), necessitating dose adjustment.[1]
Performance Comparison vs. Alternatives
To validate Delapril's standing in the drug development pipeline, we compare it against market standards.
Feature
Delapril HCl (C26H33ClN2O5)
Enalapril Maleate
Ramipril
Lipophilicity
High (Indanyl group)
Low/Moderate
High
Active Metabolites
Two (Diacid + 5-OH-Diacid)
One (Enalaprilat)
One (Ramiprilat)
Tissue Penetration
Superior (Vascular wall retention)
Moderate
High
Bioavailability
~60% (affected by food)
~60%
~28-35%
Onset of Action
Rapid (due to lipophilicity)
Slower
Moderate
Scientist's Insight: The high lipophilicity of Delapril (C26 structure) allows for superior penetration into vascular smooth muscle cells compared to less lipophilic alternatives like Enalapril.[1] This results in "tissue ACE inhibition" rather than just "plasma ACE inhibition," potentially offering better organ protection in hypertensive patients.[1]
For researchers validating C26H33ClN2O5 in biological matrices, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This protocol addresses the challenge of separating the parent from its hydroxylated metabolites.[1]
Workflow Diagram
Caption: Figure 2. LC-MS/MS workflow for simultaneous quantification of Delapril and metabolites.
Self-Validation Check: Ensure the resolution (Rs) between the Diacid (M-I) and 5-OH-Diacid (M-III) is > 1.5. These compounds are structurally similar and can co-elute, causing ion suppression.[1]
References
Razzetti, R. et al. (1995).[1][6] "Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor."[1][6][7] The American Journal of Cardiology.[1][6] Link
Nakaya, H. et al. (2001).[1] "Temporary treatment of prepubescent rats with angiotensin inhibitors suppresses the development of hypertensive nephrosclerosis."[1] Journal of the American Society of Nephrology.[1] Link
PubChem Database. (2024).[1] "Delapril Hydrochloride Compound Summary." National Center for Biotechnology Information.[1] Link
Oizumi, K. et al. (1988).[1] "Pharmacokinetics of delapril in patients with renal dysfunction." European Journal of Clinical Pharmacology. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Accuracy and precision limits in C26H33ClN2O5 detection assays
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecular Identity
This guide analyzes the detection limits, accuracy, and precision architectures for C26H33ClN2O5 . While this chemical formula corresponds to multiple isomeric structures, it is most critically identified in pharmaceutical development as Delapril Hydrochloride , a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.
Critical Isomer Note: Researchers must note that C26H33ClN2O5 also corresponds to Benazepril EP Impurity G (HCl salt). While the physicochemical detection principles (mass-to-charge ratio) overlap, the chromatographic retention profiles differ significantly. This guide focuses on the quantification of the active pharmaceutical ingredient (API), Delapril HCl, in biological matrices.
The Analytical Challenge
Detecting C26H33ClN2O5 requires navigating a trade-off between sensitivity (required for pharmacokinetic PK profiling in plasma) and robustness (required for Quality Control QC in formulations).
Key Interference: Hydrolytic degradation into active metabolites (Delapril diacid) requires strict temperature control during extraction.
Comparative Analysis of Detection Architectures
The following table contrasts the three primary methodologies for C26H33ClN2O5 quantification. Data is synthesized from validation protocols compliant with FDA Bioanalytical Method Validation Guidance.
Table 1: Performance Metrics by Assay Type
Feature
LC-MS/MS (Gold Standard)
HPLC-UV (QC Standard)
SFPE-LC-MS/MS (High Throughput)
Primary Application
Plasma PK/PD Profiling
Formulation/Stability Testing
Clinical High-Volume Screening
LOD (Limit of Detection)
0.05 – 0.1 ng/mL
50 – 100 ng/mL
0.06 ng/mL
LLOQ
0.5 ng/mL
200 ng/mL
0.17 ng/mL
Linearity Range
0.5 – 500 ng/mL
10 – 100 µg/mL
0.17 – 100 ng/mL
Precision (Intra-day)
2.5% – 6.8% CV
< 1.0% RSD
1.1% – 5.0% CV
Accuracy (Bioanalytical)
85% – 115%
N/A
88% – 112%
Sample Volume
50 – 100 µL
20 µL (Diluted)
10 – 20 µL
Throughput
Moderate (5-8 min/run)
Fast (3-5 min/run)
Ultra-Fast (<2 min/run)
Expert Insight: Do not use HPLC-UV for biological samples. The molar extinction coefficient of Delapril at 254 nm is insufficient to detect low-nanogram therapeutic levels amidst plasma protein interference. LC-MS/MS is the mandatory regulatory standard for bioanalysis.
High-Precision LC-MS/MS Protocol (Bioanalysis)
This protocol describes a self-validating system using Internal Standard (IS) normalization to correct for matrix effects—a critical requirement for C26H33ClN2O5 due to its lipophilicity and potential for phospholipid suppression.
Experimental Design & Causality
Internal Standard: Fesoterodine or Deuterated Delapril (Delapril-d5). Why? Structural analogs track the ionization efficiency changes in the ESI source, correcting for signal suppression.
Mobile Phase Additive: 10mM Ammonium Acetate.[1] Why? Delapril is a basic amine. Ammonium acetate buffers the pH to ensure consistent protonation ([M+H]+) without suppressing the electrospray signal as strong acids (TFA) might.
Column Choice: C8 or C18 (e.g., Phenomenex Luna C8). Why? A C8 phase offers slightly less retention than C18, allowing faster elution of this highly hydrophobic molecule while maintaining separation from early-eluting polar matrix components.
Step-by-Step Workflow
Stock Preparation: Dissolve C26H33ClN2O5 reference standard in Methanol to 1.0 mg/mL. Store at -20°C. Caution: Delapril is sensitive to moisture.
Plasma Extraction (Protein Precipitation):
Aliquot 100 µL plasma into a 1.5 mL tube.
Add 10 µL Internal Standard (IS) working solution (500 ng/mL).
Add 300 µL Acetonitrile (cold). Vortex for 60s. Causality: Cold ACN precipitates proteins while minimizing hydrolytic degradation of Delapril.
The following diagram illustrates the decision logic and signal pathway for verifying C26H33ClN2O5 accuracy.
Figure 1: Logical flow of the LC-MS/MS MRM assay for Delapril HCl detection.
Accuracy and Precision Limits (Regulatory Compliance)
To ensure scientific integrity, the assay must meet specific acceptance criteria defined by the FDA and EMA. These are the "Hard Limits" for your assay validation.
Bioanalytical Limits (Plasma/Serum)
Based on FDA Bioanalytical Method Validation Guidance (2018).
Parameter
Acceptance Criteria
Experimental Logic
Accuracy (Mean)
85% – 115% of nominal
Ensures the method measures the "true" value.
Accuracy (at LLOQ)
80% – 120% of nominal
Allows higher variance at the limit of sensitivity.
Precision (CV%)
≤ 15%
Measures repeatability between replicates.
Precision (at LLOQ)
≤ 20%
Accounts for baseline noise at trace levels.
Matrix Effect
IS-normalized Factor: 0.8 – 1.2
Ensures phospholipids do not suppress ionization.
Recovery
Consistent (>50% recommended)
Absolute recovery is less important than consistent recovery across concentrations.
Pharmaceutical Limits (QC/Tablets)
Based on ICH Q2(R1) Guidelines.
Parameter
Acceptance Criteria
Accuracy
98.0% – 102.0%
Precision (Repeatability)
RSD ≤ 2.0%
Linearity (r²)
≥ 0.999
Troubleshooting & Self-Validation
A robust assay must be self-correcting. Use this diagnostic logic:
Issue: High Backpressure.
Cause: Precipitation of plasma proteins in the column.
Fix: Ensure the supernatant is clear before injection. Use a 0.22 µm filter or high-speed centrifugation (>10,000 x g).
Issue: Signal Drift.
Cause: ESI source contamination or temperature fluctuation.
Fix: Rely on the Internal Standard (IS) .[1][2] If the IS signal drops proportionally to the Analyte signal, the ratio remains constant, and the data is valid.
Issue: Carryover.
Cause: Lipophilic C26H33ClN2O5 sticking to the injector needle.
Fix: Use a needle wash solution containing high organic content (e.g., 50:50 Methanol:Isopropanol).
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6] Link
Lee, J., et al. (2012). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Link
Vuyyala, G., & Reddy, D.R. (2021).[4] An LC-MS/MS Method Development and Validation for the Estimation of Telmisartan and Hydrochlorothiazide. International Journal of Biology, Pharmacy and Allied Sciences.[4] Link
PubChem. (2025). Delapril Hydrochloride (Compound Summary). National Library of Medicine. Link
Głowacki, R., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction. Semantic Scholar. Link
Technical Guide: Cross-Reactivity Assessment of Delapril HCl Antibodies in Competitive ELISA
Topic: Cross-reactivity assessment of Delapril HCl antibodies in ELISA Content Type: Publish Comparison Guide Executive Summary: The Specificity Challenge in Small Molecule Bioanalysis Delapril Hydrochloride is a lipophi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-reactivity assessment of Delapril HCl antibodies in ELISA
Content Type: Publish Comparison Guide
Executive Summary: The Specificity Challenge in Small Molecule Bioanalysis
Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the treatment of hypertension.[1][2][3] As a small molecule drug (MW ~452.5 g/mol ), Delapril acts as a hapten —it is non-immunogenic unless conjugated to a carrier protein.
For researchers and drug development professionals, the bioanalytical challenge lies in distinguishing the parent drug (Delapril) from its active metabolite, Delapril diacid (Delaprilat) , and other structural analogs. While LC-MS/MS remains the gold standard for absolute specificity, Enzyme-Linked Immunosorbent Assay (ELISA) offers superior throughput for pharmacokinetic (PK) screening, provided the antibody demonstrates negligible cross-reactivity (<1%) with major metabolites.
This guide objectively assesses the performance of High-Affinity Monoclonal Anti-Delapril Antibodies (mAb) against Polyclonal alternatives (pAb) and LC-MS/MS methodologies, detailing the validation protocols required to ensure data integrity.
Comparative Analysis: Performance & Specificity
The following table contrasts the "Product" (High-Affinity Anti-Delapril mAb) against common alternatives in the context of PK studies and therapeutic drug monitoring (TDM).
Null : Chromatographic separation resolves all forms
Sensitivity (IC50)
High (0.1 – 10 ng/mL)
Moderate (10 – 100 ng/mL)
Very High (pg/mL range)
Throughput
High (96-384 samples/plate)
High
Low to Moderate (Sequential injection)
Cost Per Sample
Low (<$5)
Low (<$5)
High (>$50)
Linker Interference
Minimal (if screened against heterologous linkers)
High (Risk of binding to conjugation linker)
N/A
Expert Insight: Polyclonal antibodies often fail in Delapril PK studies because they recognize the conserved "ACE-inhibitor backbone" shared by both the prodrug and the active diacid metabolite, leading to an overestimation of the parent drug concentration.
Scientific Principles: Competitive ELISA for Haptens
Since Delapril is too small to bind two antibodies simultaneously, a Sandwich ELISA is impossible . We must utilize a Competitive Inhibition ELISA .
Mechanism of Action
Solid Phase: Microplate wells are coated with a Delapril-BSA conjugate (using a different linker than the immunogen to ensure specificity to the drug, not the linker).
Competition: Free Delapril in the sample competes with the immobilized Delapril-BSA for binding sites on the Anti-Delapril Antibody .
Signal Generation: As sample concentration increases, antibody binding to the plate decreases. Therefore, Signal is inversely proportional to Concentration .
Visualization: Competitive Signaling Pathway
Figure 1: Logical flow of the Competitive ELISA used for small molecule detection. Note the inverse relationship between analyte concentration and signal output.
This protocol determines the Specificity of the antibody by calculating the percentage of cross-reactivity (%CR) with Delapril metabolites and analogs.
Figure 2: Decision tree for validating antibody specificity. Strict <1% CR threshold is required for PK accuracy.
Troubleshooting & Optimization
Even high-quality antibodies can exhibit "Matrix Effects" or apparent cross-reactivity due to assay conditions.
Issue: High Background (Low B0 displacement).
Cause: Antibody concentration too high or insufficient washing.
Solution: Perform a "Checkerboard Titration" to find the antibody dilution that yields an OD of ~1.5. A lower antibody concentration increases competitive sensitivity.
Issue: "Hook Effect" or Poor Curve Slope.
Cause: Saturation of the plate surface.
Solution: Optimize the coating concentration of Delapril-BSA. For haptens, less is often more ; lower coating density selects for the highest affinity antibodies, improving sensitivity (IC50).
Issue: Unexpected Cross-Reactivity.
Cause: Linker recognition. The antibody might be binding to the chemical linker (e.g., glutaraldehyde or succinimide) used to conjugate Delapril to the carrier protein.
Solution: Use a Heterologous Linker Strategy . If the immunogen used Linker A, the plate coating must use Linker B.
References
Bechtold, R. H., et al. (2024). Bioanalytical Method Validation M10. International Council for Harmonisation (ICH).[6] [Link]
SeraCare. (2023). Technical Guide for ELISA - Protocols and Troubleshooting. [Link]
PubChem. (2025).[2][7] Delapril Hydrochloride - Compound Summary. National Library of Medicine. [Link]
ELISA Kits. (2024). Antibody Cross Reactivity And How To Avoid It?. [Link]
As a Senior Application Scientist overseeing cardiovascular drug development workflows, I frequently encounter the need for precise, uncompromising safety and logistical protocols when handling active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing cardiovascular drug development workflows, I frequently encounter the need for precise, uncompromising safety and logistical protocols when handling active pharmaceutical ingredients (APIs).
The chemical C26H33ClN2O5 , universally known as Delapril Hydrochloride , is a highly potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor. In vivo, it acts as a prodrug that rapidly metabolizes into active diacids to prevent the vasoconstrictive actions of angiotensin II, making it a critical compound in cardiomyocyte research and hypertension models[1]. However, its potency and chemical structure demand rigorous handling, containment, and disposal strategies to protect laboratory personnel and ensure environmental compliance.
Below is the definitive operational guide for the safe handling, spill containment, and terminal disposal of C26H33ClN2O5.
Physicochemical & Hazard Profile
To design a safe operational workflow, we must first understand the quantitative and structural data of the compound. The presence of the hydrochloride salt and its high lipophilicity dictate our choice of solvents, PPE, and downstream waste processing.
Property
Value
Causality / Operational Impact
IUPAC / Common Name
Delapril Hydrochloride
A non-sulfhydryl ACE inhibitor used in cardiovascular research[1].
Molecular Formula
C26H33ClN2O5
Contains a chloride ion; mandates segregation into halogenated waste streams to prevent dioxin formation during incineration.
When preparing Delapril HCl for in vitro assays (e.g., evaluating cardiomyocyte contraction/relaxation cycles[2]), preventing aerosolization and ensuring complete solubilization are your primary objectives.
Step-by-Step Methodology:
Environmental Control: Transfer the sealed vial to a Class II biological safety cabinet or a certified chemical fume hood before opening.
Causality: Delapril HCl powder poses a severe ingestion and inhalation hazard (H301)[3]. Negative pressure environments prevent micro-dust from entering the laboratory breathing zone.
PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat, and splash-proof safety goggles.
Causality: The molecule's lipophilic nature allows it to rapidly penetrate the skin if dissolved in an organic solvent. Double gloving ensures that if the outer glove is compromised by the solvent, the inner glove maintains the barrier.
Reconstitution: Inject the required volume of DMSO directly into the vial through the septum (if applicable) to create a 10 mM stock solution.
Causality: DMSO ensures complete solubilization of this lipophilic compound, preventing micro-precipitates that could skew cellular assays or clog automated liquid handlers.
Aliquot and Store: Aliquot the stock solution into amber microcentrifuge tubes and immediately transfer to -80°C storage[3].
Causality: Repeated freeze-thaw cycles degrade the API. Aliquoting limits thermal stress to a single thaw per experiment.
Self-Validation Check: Visually inspect the DMSO stock solution against a light background. It must be completely clear with no particulate matter. Any cloudiness indicates incomplete solubilization, requiring gentle vortexing or mild sonication.
Accidental spills of Delapril HCl require immediate, structured intervention to prevent dermal exposure and cross-contamination.
C26H33ClN2O5 Spill Response and Containment Workflow.
Step-by-Step Methodology:
Isolate and Assess: Evacuate non-essential personnel from the immediate area. Determine if the spill is solid (powder) or liquid (stock solution).
Containment:
For Liquids: Cover the spill with diatomaceous earth or a universal chemical binder[3].
Causality: Diatomaceous earth is chemically inert. It rapidly absorbs the DMSO/API mixture without causing an exothermic reaction with the hydrochloride salt.
For Solids: Do not dry-sweep. Mist the powder very lightly with 70% ethanol to dampen it, then carefully wipe it up.
Decontamination: Scrub the affected surface thoroughly with 70% ethanol or isopropanol[3].
Causality: Water is insufficient due to the compound's lipophilicity. Alcohols effectively solubilize and lift residual Delapril HCl traces from the benchtop.
Self-Validation Check: After decontamination, wipe the area with a clean, dry tissue. The tissue must show no discoloration, and the area should have no residual solvent odor, confirming the physical removal of the hazard.
Workflow 3: Terminal Waste Disposal Procedures
Because C26H33ClN2O5 contains a chloride ion, standard biohazard disposal is insufficient and potentially illegal. Improper incineration of halogenated compounds can release highly toxic chlorinated dioxins or corrosive hydrogen chloride (HCl) gas.
Segregation and disposal pathway for C26H33ClN2O5 laboratory waste.
Step-by-Step Methodology:
Liquid Waste Segregation: Transfer all unused stock solutions and first-wash solvent rinses into a designated, clearly labeled "Halogenated Solvent Waste" carboy.
Causality: Segregation is mandatory. Halogenated waste must be routed to a licensed chemical destruction plant capable of high-temperature processing[4].
Solid Waste Segregation: Place all contaminated pipette tips, empty API vials, and compromised PPE into a rigid, leak-proof "Toxic Solid Waste" container.
Prohibition of Drain Disposal: Under no circumstances should Delapril HCl solutions be discharged into the laboratory sewer system[4].
Causality: As a potent ACE inhibitor, it retains biological activity in aquatic environments, potentially disrupting local water treatment biological processes and causing ecological harm.
Terminal Processing: Ensure your environmental health and safety (EHS) department routes the waste for [4].
Causality: Flue gas scrubbing utilizes alkaline sprays (like calcium hydroxide) within the incinerator chimney to neutralize the acidic hydrogen chloride (HCl) gas produced when the C26H33ClN2O5 molecule is burned, preventing environmental release.
Self-Validation Check: Review the hazardous waste manifest before vendor pickup. Ensure the waste profile explicitly lists "Halogenated API Waste (Contains Cl-)" to guarantee the downstream vendor applies the necessary flue gas scrubbing protocols.
References
PubChem. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem." National Center for Biotechnology Information (NIH). Available at:[Link]
Navigating the Uncharted: A Guide to Personal Protective Equipment for Novel Chemical Entities like C26H33ClN2O5
In the fast-paced world of drug discovery and development, researchers are constantly synthesizing and handling novel chemical entities. While the therapeutic potential of these molecules is exciting, their toxicological...
Author: BenchChem Technical Support Team. Date: March 2026
In the fast-paced world of drug discovery and development, researchers are constantly synthesizing and handling novel chemical entities. While the therapeutic potential of these molecules is exciting, their toxicological profiles are often unknown. This guide provides a comprehensive framework for personal protective equipment (PPE) when handling compounds with limited safety data, using the molecular formula C26H33ClN2O5 as a representative example of a complex, potentially hazardous molecule. Our core principle is to treat such substances with the highest degree of caution, assuming cytotoxicity until proven otherwise.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.
The Precautionary Principle: Assuming Hazard in the Absence of Data
When confronted with a novel chemical entity like C26H33ClN2O5, for which a comprehensive Safety Data Sheet (SDS) may not exist, the "precautionary principle" must be your guiding doctrine. This means assuming the substance is hazardous until extensive toxicological data proves otherwise. Given its complex structure, it is prudent to handle C26H33ClN2O5 as a potent, potentially cytotoxic compound.
Cytotoxic drugs, often used in cancer chemotherapy, are designed to kill or inhibit the growth of cells.[1] Occupational exposure to these substances, even at low levels, can pose significant health risks, including skin irritation, organ damage, reproductive harm, and an increased risk of cancer.[1] Therefore, a robust PPE strategy is not just a recommendation; it is an absolute necessity.
I. The Core Ensemble: Your Primary Defense
The foundation of your safety rests on a core set of PPE that should be worn at all times when handling C26H33ClN2O5, from initial weighing and dissolution to experimental application and waste disposal.
A. Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, double-gloving is mandatory.
Inner Glove: A nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.
Outer Glove: A chemotherapy-rated glove, tested against a wide range of cytotoxic drugs, should be worn over the inner glove. These gloves are typically thicker and offer extended protection.
Why double-glove? The outer glove provides the primary barrier. Should it become contaminated or torn, the inner glove offers a crucial layer of protection, allowing you to safely remove the outer glove without compromising your skin's integrity.
B. Body Protection: Shielding from Contamination
A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential. This design minimizes the risk of frontal splashes and prevents the gown from gaping open. Cuffs should be elasticized and tucked under the outer glove to create a secure seal.
C. Eye and Face Protection: Guarding Against Splashes and Aerosols
Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required. For procedures with a higher risk of splashing, such as preparing concentrated solutions or cleaning up spills, a full-face shield worn over the goggles is mandatory.
II. Respiratory Protection: An In-depth Analysis
The need for respiratory protection depends on the physical form of C26H33ClN2O5 and the procedures being performed.
A. Handling Powders:
When weighing or handling the powdered form of the compound, the risk of inhaling fine particles is significant. In these situations, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or if the compound is particularly potent, a powered air-purifying respirator (PAPR) offers a superior level of protection and comfort for the user.
B. Handling Solutions:
While the risk of aerosolization is lower with solutions, certain procedures can still generate airborne droplets. These include:
Vortexing or sonicating vials
Pipetting and transferring solutions
Opening and closing vials containing volatile solvents
For these activities, a risk assessment should be conducted. If there is any potential for aerosol generation, a respirator should be worn.
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure risk. The following workflow provides a procedural guide for handling C26H33ClN2O5.